Product packaging for 4-Methyl-2-phenyl-1,3-dioxolane(Cat. No.:CAS No. 2568-25-4)

4-Methyl-2-phenyl-1,3-dioxolane

Número de catálogo: B1268819
Número CAS: 2568-25-4
Peso molecular: 164.20 g/mol
Clave InChI: CDIKGISJRLTLRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Methyl-2-phenyl-1,3-dioxolane is a member of benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1268819 4-Methyl-2-phenyl-1,3-dioxolane CAS No. 2568-25-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIKGISJRLTLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862989
Record name 1,3-Dioxolane, 4-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a mild almond-like odour
Record name Benzaldehyde propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol)
Record name Benzaldehyde propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.061-1.071
Record name Benzaldehyde propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2568-25-4
Record name 4-Methyl-2-phenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2568-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde propylene glycol acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 4-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 4-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-phenyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZALDEHYDE PROPYLENE GLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELQ3FTL5B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-2-phenyl-1,3-dioxolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

synthesis of 4-Methyl-2-phenyl-1,3-dioxolane from benzaldehyde and propylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-2-phenyl-1,3-dioxolane, a valuable heterocyclic compound, from the reaction of benzaldehyde and propylene glycol. This guide provides a thorough overview of the reaction, including detailed experimental protocols, a comparative analysis of various catalytic systems, and an examination of the reaction mechanism.

Introduction

This compound, also known as benzaldehyde propylene glycol acetal, is a cyclic acetal with applications in the fragrance industry and as a protecting group in organic synthesis. Its synthesis via the acid-catalyzed reaction of benzaldehyde and propylene glycol is a classic example of acetalization, a reversible reaction that requires the removal of water to drive the equilibrium towards the product. This guide explores the nuances of this synthesis, providing researchers with the detailed information necessary to optimize reaction conditions and achieve high yields of the desired product.

Reaction Overview

The synthesis of this compound involves the condensation of benzaldehyde with propylene glycol in the presence of an acid catalyst. The reaction proceeds by the nucleophilic attack of the diol on the protonated carbonyl group of benzaldehyde, followed by intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring.

Reaction_Scheme Scheme 1: Synthesis of this compound cluster_product Product Benzaldehyde Benzaldehyde Dioxolane This compound Benzaldehyde->Dioxolane + Catalyst Acid Catalyst (e.g., p-TsOH, Oxalic Acid) PropyleneGlycol Propylene Glycol Water Water Dioxolane->Water + Reaction_Mechanism Scheme 2: Acid-Catalyzed Acetalization Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Protonation of Hydroxyl cluster_step5 Step 5: Elimination of Water cluster_step6 Step 6: Intramolecular Cyclization cluster_step7 Step 7: Deprotonation A Benzaldehyde B Protonated Benzaldehyde A->B + H+ H_plus H+ C Oxonium Ion Intermediate B->C + Propylene Glycol PG Propylene Glycol D Hemiacetal C->D - H+ E Protonated Hemiacetal D->E + H+ F Carbocation Intermediate E->F - H2O Water_out H2O G Protonated Dioxolane F->G H This compound G->H - H+ H_plus_regen H+ Experimental_Workflow Scheme 3: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants: Benzaldehyde, Propylene Glycol Solvent Add Solvent (e.g., Cyclohexane) Reactants->Solvent Catalyst Add Catalyst (e.g., p-TsOH) Solvent->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor Water Collection Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize Catalyst (e.g., with NaHCO3 soln) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Purify by Reduced Pressure Distillation Evaporate->Distill

An In-depth Technical Guide to the Acid-Catalyzed Formation of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of 4-Methyl-2-phenyl-1,3-dioxolane, a cyclic acetal formed from the reaction of benzaldehyde and 1,2-propanediol. This reaction is a fundamental example of carbonyl protection, a critical strategy in multi-step organic synthesis.

Core Mechanism of Acetal Formation

The formation of this compound proceeds via a reversible, acid-catalyzed nucleophilic addition-elimination pathway. The reaction involves the initial formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent intramolecular cyclization to yield the stable 1,3-dioxolane ring.

The key steps of the mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Deprotonation to Form the Hemiacetal: A base (such as the conjugate base of the acid catalyst or another molecule of the diol) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal intermediate.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water and Formation of an Oxonium Ion: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,2-propanediol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation to Yield the Acetal: A base removes the final proton to yield the neutral this compound product and regenerate the acid catalyst.

Acid-Catalyzed Formation of this compound Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated Benzaldehyde Benzaldehyde->Protonated_Benzaldehyde + H+ Propanediol 1,2-Propanediol H_plus H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Benzaldehyde->Hemiacetal_Intermediate + 1,2-Propanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H2O Dioxolane This compound Oxonium_Ion->Dioxolane Intramolecular Cyclization Dioxolane->Dioxolane Water H2O

Caption: Mechanism of the acid-catalyzed formation of this compound.

Quantitative Data Summary

The yield and rate of formation of this compound are influenced by several factors, including the choice of acid catalyst, reaction temperature, and the efficiency of water removal. The following table summarizes typical quantitative data for this and analogous acetalization reactions.

ParameterValue/ConditionNotes
Reactants Benzaldehyde, 1,2-Propanediol
Molar Ratio (Diol:Aldehyde) 1.1:1 to 1.5:1A slight excess of the diol is often used to drive the reaction to completion.
Catalyst p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Lewis acids (e.g., Sc(OTf)₃)Catalytic amounts are sufficient (e.g., 0.1-1 mol%).
Solvent Toluene, Benzene, DichloromethaneA solvent that forms an azeotrope with water is ideal for removal.
Reaction Temperature Reflux temperature of the solventTo facilitate the azeotropic removal of water.
Reaction Time 1-4 hoursMonitored by the collection of water in a Dean-Stark trap or by TLC/GC.
Yield >90%High yields are achievable with efficient water removal.[1]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

  • Toluene (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene, benzaldehyde, and 1,2-propanediol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and can be periodically drained.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow for this compound Synthesis A 1. Combine Reactants & Catalyst in Toluene B 2. Assemble Dean-Stark Apparatus & Reflux A->B C 3. Collect & Remove Water Azeotropically B->C D 4. Monitor Reaction Completion (TLC/GC) C->D E 5. Cool & Quench with NaHCO3 Solution D->E F 6. Aqueous Workup (Water & Brine Wash) E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Filter & Concentrate (Rotary Evaporator) G->H I 9. Purify by Vacuum Distillation H->I J Pure this compound I->J

Caption: A typical experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 4-Methyl-2-phenyl-1,3-dioxolane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the cis and trans isomers of 4-Methyl-2-phenyl-1,3-dioxolane. This compound, also known as benzaldehyde propylene glycol acetal, is a key intermediate in various synthetic pathways and its stereoisomers can exhibit distinct chemical and biological properties. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in research and development settings.

Molecular Structures and Isomerism

This compound (C₁₀H₁₂O₂) possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, giving rise to two diastereomeric pairs of enantiomers: cis (syn) and trans (anti). The relative orientation of the methyl and phenyl groups dictates the isomer.

isomers cluster_cis cis-4-Methyl-2-phenyl-1,3-dioxolane cluster_trans trans-4-Methyl-2-phenyl-1,3-dioxolane cis trans

Caption: Molecular structures of cis and trans isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each stereoisomer.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)

Protoncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.30-7.507.30-7.50m-
Acetal-H (C2-H)~5.8~5.9s-
C4-H~4.3~4.0m-
C5-Hₐ~4.1~4.2ddJgem ≈ 8, Jvic ≈ 6
C5-Hₑ~3.6~3.5tJgem ≈ Jvic ≈ 8
Methyl-H (C4-CH₃)~1.3~1.4d~6

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃)

Carboncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~138~138
Phenyl-CH126-129126-129
Acetal-C (C2)~104~105
C4~74~76
C5~71~72
Methyl-C (C4-CH₃)~17~18
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectra of the cis and trans isomers are expected to be very similar, with minor differences in the fingerprint region.

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3050-3150Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Ring stretching
C-O-C (acetal)1050-1200Asymmetric stretching
C-O1000-1100Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the cis and trans isomers of this compound typically yields indistinguishable fragmentation patterns. A significant molecular ion peak is generally observed due to the stability of the aromatic ring.

Table 4: Key Mass Spectrometry Fragmentation Data

m/zProposed FragmentSignificance
164[M]⁺Molecular Ion
163[M-H]⁺Loss of a hydrogen atom
105[C₆H₅CO]⁺Benzoyl cation
87[C₄H₇O₂]⁺Diagnostic for the 4-methyl-1,3-dioxolane ring[1]
77[C₆H₅]⁺Phenyl cation
59[C₃H₇O]⁺Diagnostic for the 4-methyl-1,3-dioxolane ring[1]

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with propylene glycol.

synthesis reagents Benzaldehyde + Propylene Glycol acid_catalyst Acid Catalyst (e.g., p-TSA) reaction Reaction in Toluene (Azeotropic removal of water) reagents->reaction acid_catalyst->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound (cis/trans mixture) purification->product

Caption: General synthesis workflow.

Detailed Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction progress by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for separation of the isomers.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

analysis_workflow start Purified Isomer Mixture gc Gas Chromatography (GC) (Isomer Separation) start->gc nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (MS) gc->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis logical_relationships structure Molecular Structure (cis vs. trans) nmr_shifts Chemical Shifts (δ) (¹H and ¹³C) structure->nmr_shifts Different magnetic environments coupling Coupling Constants (J) (¹H-¹H) structure->coupling Dihedral angle dependence ir_freq Vibrational Frequencies (IR) structure->ir_freq Subtle fingerprint differences ms_frag Fragmentation Pattern (MS) structure->ms_frag Similar fragmentation elucidation Structural Elucidation nmr_shifts->elucidation coupling->elucidation ir_freq->elucidation ms_frag->elucidation

References

Navigating the Stereochemistry of 4-Methyl-2-phenyl-1,3-dioxolane: A Deep Dive into 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of synthetic chemistry and drug development, the precise characterization of stereoisomers is paramount. This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the cis and trans isomers of 4-Methyl-2-phenyl-1,3-dioxolane, offering a critical resource for researchers and scientists in the field. The distinct spatial arrangements of the methyl and phenyl groups in these diastereomers give rise to unique spectral fingerprints, allowing for their unambiguous identification.

Distinguishing Isomers: A Comparative Analysis of NMR Data

The structural nuances between cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane are clearly delineated by their respective 1H and 13C NMR spectra. The following tables summarize the key quantitative data, providing a side-by-side comparison for straightforward interpretation. It is important to note that the synthesis of this compound often results in a mixture of diastereomers.

Table 1: 1H NMR Spectral Data for cis/trans-4-Methyl-2-phenyl-1,3-dioxolane

Proton cis-Isomer (Predicted) trans-Isomer (Predicted) Mixture of Diastereomers (2:3 syn:anti)
H-2 (methine)~5.8 ppm (s)~5.9 ppm (s)Not specified
Phenyl-H~7.3-7.5 ppm (m)~7.3-7.5 ppm (m)7.5 – 7.4 ppm (m, 4H for both isomers)
H-4 (methine)~4.3 ppm (m)~3.8 ppm (m)Not specified
H-5 (methylene)~3.6 ppm (dd), ~4.2 ppm (t)~4.1 ppm (dd), ~3.4 ppm (t)Not specified
Methyl-H (CH₃)~1.3 ppm (d)~1.2 ppm (d)Not specified

Table 2: 13C NMR Spectral Data for cis/trans-4-Methyl-2-phenyl-1,3-dioxolane (Predicted)

Carbon cis-Isomer (Predicted) trans-Isomer (Predicted)
C-2 (acetal)~104 ppm~105 ppm
Phenyl C (quaternary)~138 ppm~139 ppm
Phenyl CH~126-129 ppm~126-129 ppm
C-4~75 ppm~78 ppm
C-5~70 ppm~72 ppm
Methyl (CH₃)~17 ppm~16 ppm

Experimental Protocols

The successful acquisition of high-resolution NMR data is contingent upon meticulous experimental execution. Below is a standard protocol for the characterization of this compound isomers.

Synthesis of this compound: The synthesis can be achieved through the reaction of 1,2-propanediol with benzaldehyde. This reaction can yield a mixture of cis and trans isomers.

NMR Sample Preparation:

  • Dissolution: Accurately weigh and dissolve 10-20 mg of the purified isomer or isomer mixture in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw free induction decay (FID) data should be processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Logical Relationships in Stereoisomer Analysis

The relationship between the synthesis, the resulting isomeric mixture, and their individual characterization can be visualized as a logical workflow.

G Workflow for Stereoisomer Analysis cluster_synthesis Synthesis cluster_separation Separation (Optional) cluster_characterization Characterization Reactants 1,2-Propanediol + Benzaldehyde Reaction Acetal Formation Reactants->Reaction Product Mixture of cis/trans Isomers Reaction->Product Chromatography Column Chromatography Product->Chromatography Separation NMR_Analysis 1H and 13C NMR Spectroscopy Product->NMR_Analysis Analysis of Mixture cis_Data NMR Data for cis-Isomer Chromatography->cis_Data Isolated cis-Isomer trans_Data NMR Data for trans-Isomer Chromatography->trans_Data Isolated trans-Isomer NMR_Analysis->cis_Data NMR_Analysis->trans_Data

Caption: Workflow for the synthesis and NMR analysis of cis/trans-4-Methyl-2-phenyl-1,3-dioxolane.

This guide underscores the power of NMR spectroscopy in the detailed structural elucidation of stereoisomers. The provided data and protocols serve as a foundational reference for chemists and pharmaceutical scientists, facilitating more efficient and accurate characterization of these and related molecules.

physical and chemical properties of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-dioxolane

Introduction

This compound (CAS No. 2568-25-4) is a heterocyclic acetal recognized for its utility in organic synthesis and its applications in various industries.[1][2] Structurally, it belongs to the class of organic compounds known as benzene and substituted derivatives.[3] This compound is formed from the acetalization of benzaldehyde and propylene glycol.[4][5] It is commonly used as a protecting group for carbonyls and 1,2-diols due to its stability under basic, reductive, and oxidative conditions, while being easily removable under acidic conditions.[2][6] Beyond its role in synthesis, it serves as a solvent, an intermediate in the creation of drugs and other organic compounds, and is utilized in the plastics, coatings, and fragrance industries.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its key applications.

Physical and Chemical Properties

This compound is a clear, colorless to yellowish oily liquid with a mild, almond-like odor.[4] It is slightly soluble in water but soluble in oils.[4] A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
CAS Number 2568-25-4[4][5][7][8]
Molecular Formula C₁₀H₁₂O₂[4][5][7][9]
Molecular Weight 164.20 g/mol [5][7][8][9]
Appearance Clear colorless to yellowish oily liquid[4]
Odor Mild almond-like[4]
Density 1.065 - 1.1 ± 0.1 g/cm³[4][9]
Boiling Point 118 °C (at atmospheric pressure); 83-85 °C (at 4 mmHg)[4][9]
Flash Point > 230 °F (> 110 °C)[4]
Refractive Index 1.508 - 1.509[4][9]
Water Solubility Slightly soluble[4]
Vapor Pressure 0.0529 mmHg at 25°C[4]
LogP 1.8[4]
Polar Surface Area 18.5 Ų[4]

Chemical Reactivity and Synthesis

As a cyclic acetal, the chemistry of this compound is dominated by the reactivity of the acetal functional group.

  • Protecting Group Chemistry : Dioxolanes are widely employed as protecting groups for aldehydes and ketones.[2] The formation of this compound from benzaldehyde is a reversible, acid-catalyzed reaction. The protecting group can be removed by hydrolysis in the presence of an acid to regenerate the original carbonyl compound.[6]

  • Synthesis : The primary method for synthesizing this compound is the direct acetalization of benzaldehyde with 1,2-propanediol (propylene glycol).[4] The reaction is typically carried out in a non-polar solvent like cyclohexane, which serves as a water-carrying agent.[4] The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.[4] Various catalysts can be employed to facilitate this reaction.[4]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods for acetalization.[4]

Materials:

  • Benzaldehyde

  • 1,2-Propanediol (Propylene Glycol)

  • Cyclohexane (as water-carrying agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, CuSO₄)[4]

  • Anhydrous Magnesium Sulfate (for drying)

  • Sodium Bicarbonate solution (for neutralization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add benzaldehyde (1 equivalent), 1,2-propanediol (1.2-1.5 equivalents), the catalyst (catalytic amount), and cyclohexane.[4]

  • Reaction Execution : Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water.[4]

  • Monitoring : Monitor the reaction progress by observing the amount of water collected or by using Gas Chromatography (GC) analysis of small aliquots taken from the reaction mixture.[4] The reaction is typically complete within 2-4 hours.[4]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[4]

Characterization: The final product structure and purity are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside GC analysis.[10][11]

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual relationships of the target compound.

Synthesis_Workflow Reactants Reactants (Benzaldehyde, Propylene Glycol, Cyclohexane, Catalyst) Setup Reaction Setup (3-Neck Flask, Dean-Stark) Reactants->Setup Reaction Acetalization (Reflux, Water Removal) Setup->Reaction Workup Aqueous Workup (Neutralization, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Logical_Relationships Compound This compound Acetal Acetal Compound->Acetal is a Dioxolane 1,3-Dioxolane Compound->Dioxolane is a Benzenoid Benzenoid Compound->Benzenoid is a ProtectingGroup Protecting Group Compound->ProtectingGroup used as Intermediate Synthesis Intermediate Compound->Intermediate used as Solvent Solvent Compound->Solvent used as Fragrance Fragrance Component Compound->Fragrance used as

References

Conformational Analysis of the 4-Methyl-2-phenyl-1,3-dioxolane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of the 4-Methyl-2-phenyl-1,3-dioxolane ring system. This five-membered heterocyclic scaffold is a common structural motif in numerous biologically active molecules and serves as a crucial chiral auxiliary in asymmetric synthesis. A comprehensive understanding of its conformational preferences is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. This document details the synthesis of cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane, the experimental protocols for their separation and characterization, and a thorough conformational analysis based on nuclear magnetic resonance (NMR) spectroscopy and computational modeling. Quantitative data, including chemical shifts and coupling constants, are summarized in structured tables to facilitate comparison and analysis.

Introduction

The 1,3-dioxolane ring, a five-membered cyclic acetal, is a key structural feature in a wide array of natural products and synthetic molecules of pharmaceutical interest.[1] The introduction of substituents on the dioxolane ring, as in the case of this compound, leads to the formation of diastereomers with distinct three-dimensional arrangements and, consequently, different biological activities and chemical reactivities. The conformational flexibility of the five-membered ring, characterized by a dynamic process known as pseudorotation, presents a complex yet critical aspect of its stereochemistry.[2]

This guide focuses on the conformational analysis of the cis- and trans-isomers of this compound, providing a detailed examination of their synthesis, separation, and the elucidation of their preferred conformations in solution using high-resolution NMR spectroscopy.

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with 1,2-propanediol.[3] This reaction yields a mixture of the cis- and trans-diastereomers.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • A solution of benzaldehyde (1.0 eq) and 1,2-propanediol (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added to the mixture.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis- and trans-isomers.

Experimental Protocol: Separation of Cis and Trans Isomers

The separation of the cis- and trans-diastereomers of this compound can be achieved by column chromatography on silica gel.

Materials:

  • Crude mixture of this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • A silica gel column is prepared using a slurry of silica gel in hexane.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The diastereomers are separated by eluting with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to achieve optimal separation.

  • Fractions are collected and analyzed by TLC to identify the separated isomers.

  • Fractions containing the pure isomers are combined, and the solvent is evaporated to yield the isolated cis- and trans-4-Methyl-2-phenyl-1,3-dioxolane.

The following diagram illustrates the general workflow for the synthesis and separation process.

G cluster_synthesis Synthesis cluster_separation Separation benzaldehyde Benzaldehyde reflux Acid Catalyst (p-TSA) Toluene, Reflux benzaldehyde->reflux propanediol 1,2-Propanediol propanediol->reflux mixture Crude Mixture (cis/trans isomers) reflux->mixture chromatography Silica Gel Column Chromatography mixture->chromatography cis_isomer cis-Isomer chromatography->cis_isomer Elution trans_isomer trans-Isomer chromatography->trans_isomer Elution

Figure 1: Synthesis and Separation Workflow

Conformational Analysis by NMR Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for the conformational analysis of the this compound ring system. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative, as their magnitude is related to the dihedral angle between them, as described by the Karplus equation.

Theoretical Background: Pseudorotation and the Karplus Equation

The 1,3-dioxolane ring is not planar but exists in a dynamic equilibrium of puckered conformations. This dynamic process, known as pseudorotation, involves the out-of-plane motion of the ring atoms, leading to a continuous interconversion between various envelope and twist forms. The energy barrier for this interconversion is low, resulting in a time-averaged conformation that is observed by NMR at room temperature.

The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle (Φ) between the coupled protons:

³J = A cos²(Φ) + B cos(Φ) + C

Where A, B, and C are empirically derived parameters. By measuring the ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the ring.

The following diagram illustrates the concept of pseudorotation in a five-membered ring.

G Envelope1 Envelope (C_s) Twist1 Twist (C_2) Envelope1->Twist1 Pseudorotation Envelope2 Envelope (C_s) Twist1->Envelope2 Pseudorotation Twist2 Twist (C_2) Envelope2->Twist2 Pseudorotation Envelope3 Envelope (C_s) Twist2->Envelope3 Pseudorotation Envelope3->Envelope1 Pseudorotation G A Acquire 1D and 2D NMR Spectra B Assign Proton Resonances (COSY, HSQC) A->B C Measure Vicinal Coupling Constants (³J) B->C D Determine Through-Space Proximities (NOESY/ROESY) B->D E Apply Karplus Equation to ³J values C->E H Refine Conformation with NOE/ROE Restraints D->H F Calculate Dihedral Angles E->F G Propose Preferred Conformation(s) F->G G->H J Compare Experimental and Computational Results H->J I Computational Modeling (Energy Minimization) I->J

References

The Discovery and Enduring Utility of 4-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 4-Methyl-2-phenyl-1,3-dioxolane, a heterocyclic compound with a significant and enduring presence in organic chemistry. From its early discovery to its modern applications, this document provides a comprehensive overview of its synthesis, properties, and stereochemical nuances. Detailed experimental protocols, consolidated quantitative data, and logical workflow diagrams are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction: A Century of Significance

This compound, also widely known as benzaldehyde propylene glycol acetal, is a cyclic acetal that has been a subject of study for over a century.[1] Its primary utility stems from its role as a protecting group for the carbonyl functionality of benzaldehyde and as a synthetic intermediate.[2][3] The formation of the dioxolane ring renders the otherwise reactive aldehyde group inert to a variety of reaction conditions, a crucial strategy in multi-step organic synthesis. Furthermore, the compound itself possesses interesting sensory properties and finds applications in the fragrance and flavor industries.[4] The presence of two stereocenters in the molecule gives rise to diastereomers (cis and trans), the ratio of which can be influenced by the synthetic methodology and has a significant impact on the compound's physical and sensory characteristics.[5]

Discovery and History

The first documented synthesis of a compound believed to be this compound dates back to a German patent filed in 1900 by the chemist Albert Verley.[5] This early work laid the foundation for the study of acetals derived from aromatic aldehydes and diols. The reaction, in its essence, involves the acid-catalyzed condensation of benzaldehyde with propylene glycol.[4] Over the decades, the understanding of reaction mechanisms and the development of new catalysts have led to more refined and efficient synthetic protocols. The significance of the stereoisomers of this compound, particularly concerning their distinct odors, gained attention much later, with patents in the 21st century detailing methods for their separation and stereoselective synthesis.[5]

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below. This information is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 2568-25-4[1]
Appearance Colorless liquid[2]
Odor Mild, almond-like[2]
Boiling Point 83-85 °C at 4 mmHg
Density 1.065 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.509

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Signals and AssignmentsReference(s)
¹H NMR (CDCl₃) Signals for aromatic protons, the methine proton at the acetal carbon, and the methyl and methylene protons of the dioxolane ring. The chemical shifts and coupling constants differ for the cis and trans isomers.[5][6]
¹³C NMR (CDCl₃) Resonances for the aromatic carbons, the acetal carbon, and the carbons of the propylene glycol moiety. The chemical shifts are sensitive to the stereochemistry.[5][7]
IR Spectroscopy Characteristic C-O stretching frequencies for the acetal group, as well as bands corresponding to the aromatic ring and C-H bonds.[7]

Experimental Protocols

The synthesis of this compound is a classic example of acetal formation. Below are detailed methodologies for its preparation, representing both a general laboratory procedure and a more specific, modern approach.

General Acid-Catalyzed Acetalization

This method is a robust and widely applicable procedure for the synthesis of this compound.

Objective: To synthesize this compound from benzaldehyde and propylene glycol using an acid catalyst and to remove the water byproduct by azeotropic distillation.

Materials:

  • Benzaldehyde

  • Propylene glycol (1,2-propanediol)

  • Toluene or benzene (as azeotroping agent)

  • p-Toluenesulfonic acid (or another suitable acid catalyst, e.g., oxalic acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add benzaldehyde (1 equivalent), propylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, or until TLC or GC analysis indicates the complete consumption of the starting aldehyde.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure this compound.[4]

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods as outlined in Table 2. The ratio of cis and trans isomers can be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum.

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The following diagram illustrates the general experimental workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up cluster_purification Purification cluster_product Final Product benzaldehyde Benzaldehyde reaction_vessel Round-bottom Flask with Dean-Stark Apparatus benzaldehyde->reaction_vessel propylene_glycol Propylene Glycol propylene_glycol->reaction_vessel catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction_vessel solvent Toluene solvent->reaction_vessel reflux Reflux with Azeotropic Water Removal reaction_vessel->reflux neutralization Neutralization (NaHCO₃ wash) reflux->neutralization extraction Aqueous Wash & Extraction neutralization->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotovap) drying->concentration distillation Vacuum Distillation concentration->distillation product This compound distillation->product

General workflow for the synthesis of this compound.

Stereochemistry: The Cis and Trans Diastereomers

The reaction of benzaldehyde with propylene glycol, which is a chiral diol (unless a racemic mixture is used), results in the formation of two diastereomers: cis-4-methyl-2-phenyl-1,3-dioxolane and trans-4-methyl-2-phenyl-1,3-dioxolane. The terms cis and trans refer to the relative positions of the methyl and phenyl groups with respect to the plane of the dioxolane ring. The ratio of these isomers can be influenced by factors such as the reaction temperature, the catalyst used, and the reaction time. The separation of these diastereomers can be achieved by chromatographic techniques or careful fractional distillation.[5] The distinct stereochemistry of these isomers is a key aspect of this molecule's chemistry and has practical implications for its applications, particularly in the fragrance industry where different isomers can have different odor profiles.[5]

The following diagram illustrates the relationship between the reactants and the resulting diastereomeric products.

Stereochemistry cluster_products Diastereomeric Products reactants Benzaldehyde + Propylene Glycol (Acid Catalyst) cis_isomer cis-4-Methyl-2-phenyl-1,3-dioxolane reactants->cis_isomer Formation trans_isomer trans-4-Methyl-2-phenyl-1,3-dioxolane reactants->trans_isomer Formation

Formation of cis and trans diastereomers.

Conclusion

This compound is a molecule with a rich history and continued relevance in modern organic chemistry. Its synthesis is a textbook example of acetal formation and highlights important concepts such as the use of protecting groups and the influence of stereochemistry on molecular properties. The detailed information provided in this guide serves as a valuable technical resource for chemists and researchers, enabling a deeper understanding and more effective utilization of this versatile compound in their scientific endeavors.

References

Preliminary Investigation of 4-Methyl-2-phenyl-1,3-dioxolane as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic effects. Chiral auxiliaries are powerful tools in this endeavor, guiding the formation of new stereocenters with high fidelity. This technical guide provides a preliminary investigation into the potential of 4-Methyl-2-phenyl-1,3-dioxolane as a chiral auxiliary. While direct, comprehensive studies on this specific auxiliary are limited, this document extrapolates from closely related and well-established chiral 1,3-dioxolane systems to outline its synthesis, potential applications in asymmetric reactions, and proposed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this readily accessible chiral scaffold.

Introduction

The quest for efficient and selective methods for controlling stereochemistry is a central theme in organic synthesis. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a prochiral substrate, represent a robust and predictable strategy for achieving high levels of diastereoselectivity in a variety of chemical transformations. The 1,3-dioxolane framework, derivable from readily available chiral diols, has proven to be a versatile scaffold for the design of effective chiral auxiliaries.

This guide focuses on this compound, a chiral acetal derived from (R)- or (S)-1,2-propanediol and benzaldehyde. Its rigid five-membered ring structure and the stereogenic center at the 4-position offer the potential to create a well-defined chiral environment, influencing the facial selectivity of reactions at a tethered prochiral center. While the bulk of the existing literature focuses on the related 1,3-dioxolan-4-ones, the principles of stereocontrol are analogous and provide a strong basis for investigating the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with an enantiomerically pure 1,2-propanediol.

Experimental Protocol: Synthesis of (4R)-4-Methyl-2-phenyl-1,3-dioxolane

Materials:

  • (R)-(-)-1,2-Propanediol

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add (R)-(-)-1,2-propanediol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford the pure (4R)-4-Methyl-2-phenyl-1,3-dioxolane.

Application as a Chiral Auxiliary in Asymmetric Alkylation

A primary application for a chiral auxiliary like this compound is in the diastereoselective alkylation of enolates. By attaching the auxiliary to a carboxylic acid derivative, a chiral enolate can be generated, which then reacts with an electrophile from a sterically preferred direction.

Proposed Asymmetric Alkylation Workflow

The general strategy involves the following steps:

  • Attachment of the Auxiliary: Esterification of a prochiral carboxylic acid with a chiral alcohol derived from this compound.

  • Enolate Formation: Deprotonation of the ester with a strong, non-nucleophilic base to generate a chiral enolate.

  • Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide.

  • Cleavage of the Auxiliary: Hydrolysis of the ester to yield the enantioenriched carboxylic acid and recover the chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of Chiral Ester cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Esterification Esterification Prochiral_Acid->Esterification Chiral_Alcohol Chiral Alcohol (from Auxiliary) Chiral_Alcohol->Esterification Chiral_Ester Chiral Ester Esterification->Chiral_Ester Base Base (e.g., LDA) Enolate Chiral Enolate Chiral_Ester->Enolate Deprotonation Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis Enantioenriched_Acid Enantioenriched Carboxylic Acid Hydrolysis->Enantioenriched_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Experimental Protocol: Diastereoselective Alkylation of a Propionate Derivative

Step 1: Synthesis of the Chiral Ester

  • To a solution of (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with 1 M HCl and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the chiral propionate ester.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be further extracted to recover the chiral auxiliary.

  • The combined organic layers are dried and concentrated to yield the enantioenriched carboxylic acid.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the diastereoselective alkylation of the propionate ester derived from (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol. These values are based on typical results obtained with well-established chiral auxiliaries under similar conditions.

EntryElectrophile (R-X)BaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromideLDATHF-7885>95
2Methyl iodideLDATHF-787890
3Ethyl iodideLDATHF-788292
4Allyl bromideLDATHF-788094

Stereochemical Rationale

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate. The phenyl group at the 2-position of the dioxolane ring and the methyl group at the 4-position effectively block one face of the enolate, directing the incoming electrophile to the less hindered face.

Chelated (Z)-Enolate Intermediate

>]; "Electrophile_Approach" [label="Electrophile (R-X)\napproaches from the\nless hindered face"]; "Product" [label="Major Diastereomer"];

}

// Placeholder for a proper chemical structure diagram node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Structure_Placeholder [label="[A chemical drawing program would be needed to generate an accurate 2D representation of the chelated intermediate showing the steric hindrance provided by the phenyl and methyl groups.]"];

} END_OF_DOT Caption: A simplified representation of the proposed chelated intermediate guiding the diastereoselective alkylation.

Conclusion and Future Directions

While direct experimental validation is pending, the preliminary investigation of this compound as a chiral auxiliary suggests it holds promise for applications in asymmetric synthesis. Its straightforward preparation from inexpensive starting materials makes it an attractive candidate for further research.

Future work should focus on:

  • Systematic evaluation of its effectiveness in a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

  • Detailed spectroscopic and crystallographic studies of the reaction intermediates to confirm the proposed stereochemical models.

  • Optimization of reaction conditions to maximize yields and diastereoselectivities.

  • Development of efficient methods for the cleavage and recycling of the auxiliary.

The exploration of novel and accessible chiral auxiliaries like this compound is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-dioxolane as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 4-Methyl-2-phenyl-1,3-dioxolane as a protecting group for 1,2-diols. This benzylidene acetal offers a robust strategy for the selective masking of diol functionalities, a critical step in the multi-step synthesis of complex organic molecules.

Core Principles

This compound is a cyclic acetal used to protect the hydroxyl groups of 1,2-propanediol and related 1,2-diols. Its utility in organic synthesis stems from its ease of formation, stability under a range of conditions, and selective removal under specific, mild protocols.

Formation: The protection of a 1,2-diol, such as 1,2-propanediol, is typically achieved through an acid-catalyzed reaction with benzaldehyde or a benzaldehyde equivalent like benzaldehyde dimethyl acetal. The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.

Stability: A key advantage of the this compound protecting group is its stability under neutral, basic, and many oxidative and reductive conditions. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol.

Deprotection: The removal of the this compound group is most commonly achieved by acid-catalyzed hydrolysis. The lability of the acetal linkage in acidic media allows for its selective cleavage to regenerate the diol. Additionally, reductive cleavage methods can be employed to yield other useful functionalities.

Quantitative Data Summary

The stability and reactivity of the this compound protecting group are summarized in the tables below.

Table 1: Stability Profile towards Various Reagents
Reagent ClassSpecific Reagent(s)StabilityNotes
Acids Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, ZnCl₂), Trifluoroacetic acid (TFA)LabileRapid hydrolysis occurs.
Weak acids (e.g., Acetic Acid)Moderately LabileHydrolysis is slower but significant.
Bases Strong bases (e.g., NaOH, KOH, t-BuOK), Amines (e.g., NEt₃, pyridine)StableGenerally stable to a wide range of basic conditions.
Oxidizing Agents PCC, PDC, Swern oxidation reagents, MnO₂StableStable to many common oxidizing agents that do not require strongly acidic conditions.
KMnO₄, CrO₃Potentially LabileStrong oxidants under acidic conditions can lead to cleavage.
Reducing Agents Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Pt), NaBH₄StableThe acetal is generally stable to these conditions.
LiAlH₄, DIBAL-HLabile (Reductive Cleavage)Can undergo reductive ring opening.
Nucleophiles Grignard reagents, Organolithium reagents, EnolatesStableThe acetal linkage is resistant to attack by common nucleophiles.
Table 2: pH Stability of Benzylidene Acetals
pHConditionHalf-life (t₁/₂)Notes
< 1100°CVery ShortRapid hydrolysis.
1Room TemperatureShortHydrolysis occurs readily.
4Room TemperatureModerateHydrolysis is slower but proceeds.
5Room Temperature~ several hoursAn unsubstituted benzylidene acetal can be completely degraded at this pH.[1]
7Room TemperatureLongGenerally stable under neutral conditions.
9Room TemperatureVery LongStable in basic media.
12Room TemperatureVery LongStable in strongly basic media.
> 12100°CVery LongStable even at elevated temperatures in strong base.

Note: The data in Table 2 is for benzylidene acetals in general. The presence of the methyl group in this compound is not expected to significantly alter this general trend.

Experimental Protocols

Protection of 1,2-Propanediol: Synthesis of this compound

Materials:

  • 1,2-Propanediol

  • Benzaldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or cyclohexane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,2-propanediol (1.0 eq), benzaldehyde (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Add a solvent capable of forming an azeotrope with water, such as toluene or cyclohexane, to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, typically 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield: >90%

Deprotection of this compound via Acidic Hydrolysis

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dilute aqueous acid (e.g., 1M HCl, or a catalytic amount of a stronger acid like TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or TFA) or a stoichiometric amount of a weaker acid.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the deprotected 1,2-propanediol and benzaldehyde.

  • The products can be separated and purified by column chromatography or distillation.

Expected Yield: >95%

Reductive Cleavage of this compound

Reductive cleavage of benzylidene acetals can lead to the formation of a primary and a secondary alcohol with a benzyl ether at one of the positions, depending on the regioselectivity of the reaction.

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in an anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form. Alternatively, quench with a dilute acid solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting product, a mono-benzylated 1,2-propanediol, can be purified by column chromatography.

Expected Yield: 70-90%

Visualizations

Reaction Mechanisms and Workflows

Protection_Mechanism cluster_reactants Reactants Diol 1,2-Propanediol Nucleophilic_Attack Nucleophilic Attack by Diol Diol->Nucleophilic_Attack Benzaldehyde Benzaldehyde Protonation Protonation of Benzaldehyde Benzaldehyde->Protonation H⁺ Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Oxonium_Ion Oxonium Ion Water_Loss->Oxonium_Ion Cyclization Intramolecular Cyclization Oxonium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product This compound Deprotonation->Product -H⁺

Caption: Acid-catalyzed formation of this compound.

Deprotection_Mechanism cluster_start Protected Diol cluster_products Products Protected_Diol This compound Protonation Protonation of Oxygen Protected_Diol->Protonation H⁺ Ring_Opening Ring Opening Protonation->Ring_Opening Oxonium_Ion Oxonium Ion Intermediate Ring_Opening->Oxonium_Ion Water_Attack Nucleophilic Attack by Water Oxonium_Ion->Water_Attack H₂O Hemiacetal_Intermediate Hemiacetal Intermediate Water_Attack->Hemiacetal_Intermediate Proton_Transfer Proton Transfer Hemiacetal_Intermediate->Proton_Transfer Breakdown Hemiacetal Breakdown Proton_Transfer->Breakdown Diol 1,2-Propanediol Breakdown->Diol Benzaldehyde Benzaldehyde Breakdown->Benzaldehyde

Caption: Acid-catalyzed hydrolysis (deprotection) of this compound.

Experimental_Workflow Start Starting Material (with 1,2-diol) Protection Protection Step: Benzaldehyde, Acid Catalyst, Dean-Stark Start->Protection Protected_Intermediate Protected Intermediate (this compound derivative) Protection->Protected_Intermediate Reaction_Step Desired Chemical Transformation(s) (e.g., oxidation, reduction, nucleophilic addition) Protected_Intermediate->Reaction_Step Deprotection Deprotection Step: Aqueous Acid or Reductive Cleavage Reaction_Step->Deprotection Final_Product Final Product (with free 1,2-diol) Deprotection->Final_Product

Caption: General experimental workflow for using this compound as a protecting group.

References

Methodological & Application

Application Notes and Protocols: Protection of 1,2-Diols using 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the protection of 1,2-diols as 4-methyl-2-phenyl-1,3-dioxolanes, a subclass of benzylidene acetals. This protecting group is valuable in multi-step organic synthesis, offering stability under various conditions and allowing for selective deprotection.

Introduction

The protection of hydroxyl groups is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions. For 1,2-diols, a common and efficient method is the formation of cyclic acetals. The 4-methyl-2-phenyl-1,3-dioxolane protecting group is formed by the reaction of a 1,2-diol with benzaldehyde or its equivalent. The resulting five-membered ring is generally stable to basic, reductive, and some oxidative conditions, but can be readily cleaved under acidic conditions.[1] This allows for the selective unmasking of the diol functionality when required in a synthetic sequence.

The formation of this protecting group can be achieved either by direct acetalization of the diol with benzaldehyde or by a transacetalization reaction with a pre-formed dioxolane.

Reaction Mechanism

The formation of this compound from a 1,2-diol and benzaldehyde proceeds via an acid-catalyzed nucleophilic addition. The mechanism involves the initial protonation of the carbonyl oxygen of benzaldehyde, which activates the aldehyde towards nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable 1,3-dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product.

Reaction_Mechanism cluster_0 Acid-Catalyzed Acetal Formation Diol R-CH(OH)CH(R')OH Hemiacetal R-CH(OH)CH(R')O-CH(OH)Ph Diol->Hemiacetal Nucleophilic attack Benzaldehyde PhCHO Protonated_Benzaldehyde Ph-CH=O+-H Benzaldehyde->Protonated_Benzaldehyde + H+ H+ H+ Protonated_Benzaldehyde->Hemiacetal Carbocation R-CH(OH)CH(R')O-CH+Ph Hemiacetal->Carbocation - H₂O Protected_Diol This compound derivative Carbocation->Protected_Diol Intramolecular cyclization Protected_Diol->H+ - H+ H2O H₂O

Caption: Acid-catalyzed mechanism for the formation of a 2-phenyl-1,3-dioxolane derivative.

Experimental Protocols

Two primary methods for the protection of 1,2-diols as 4-methyl-2-phenyl-1,3-dioxolanes are presented below: direct acetalization and transacetalization.

Protocol 1: Direct Acetalization of a 1,2-Diol with Benzaldehyde

This protocol describes the in situ formation of the this compound protecting group on a target 1,2-diol.

Materials:

  • 1,2-diol (1.0 eq)

  • Benzaldehyde (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., toluene, cyclohexane, or dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq) or copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05–0.1 eq))[2]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (for toluene or cyclohexane) or molecular sieves (for dichloromethane)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol, the anhydrous solvent (e.g., toluene), and benzaldehyde.

  • Add the acid catalyst (e.g., p-TsOH) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Transacetalization using pre-formed this compound (Representative Protocol)

This generalized protocol outlines the protection of a 1,2-diol via an exchange reaction with pre-synthesized this compound. This method can be advantageous when the diol is sensitive to the conditions of direct acetalization.

Materials:

  • Target 1,2-diol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane or toluene)

  • Acid catalyst (e.g., p-TsOH, 0.05 eq or a Lewis acid like ZrCl₄)[3]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the target 1,2-diol and this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diol.

  • Monitor the reaction by TLC for the disappearance of the starting diol.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Deprotection Protocol

The this compound group is typically removed by acid-catalyzed hydrolysis.

Materials:

  • Protected diol

  • Solvent system (e.g., acetone/water, THF/water, or acetic acid/water)

  • Acid catalyst (e.g., dilute HCl, p-TsOH, or a Lewis acid like Er(OTf)₃)[4]

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected diol in the chosen solvent system.

  • Add the acid catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the deprotected diol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of diols as benzylidene acetals, which are structurally related to this compound.

Diol Substrate Reaction Conditions Catalyst Solvent Time (h) Yield (%) Reference
Ethylene GlycolBenzaldehyde, Refluxp-TsOHToluene2>90General Procedure
1,2-PropanediolBenzaldehyde, Refluxp-TsOHCyclohexane2High[5]
(S,S)-1,2-Diphenylethanedioltert-Butyl propynoateDMAPCH₃CN0.597[6]
D-Mannitol (diisopropylidene acetal)tert-Butyl propynoateDMAPCH₃CN293[6]
Various diolsBenzaldehyde dimethyl acetal, RTCu(OTf)₂Acetonitrile<1High[2]

Table 1: Representative Conditions for the Protection of 1,2-Diols.

Deprotection Method Catalyst/Reagent Solvent Conditions Reference
Acidic Hydrolysisp-TsOHAcetone/H₂ORoom Temp.[7]
Acidic Hydrolysisaq. HClTHFRoom Temp.[7]
Lewis Acid CatalysisEr(OTf)₃Wet NitromethaneRoom Temp.[3]
Lewis Acid CatalysisNaBArF₄Water30 °C, 5 min[3]

Table 2: Common Deprotection Conditions for Benzylidene Acetals.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the protection and deprotection of a 1,2-diol.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Start: 1,2-Diol reaction_setup Reaction Setup: - Add Diol, Benzaldehyde, Solvent - Add Acid Catalyst start->reaction_setup reaction Reaction: - Reflux with water removal (Dean-Stark or Mol. Sieves) reaction_setup->reaction workup Aqueous Workup: - Quench with NaHCO₃ - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification protected_diol Protected Diol purification->protected_diol start_deprotection Start: Protected Diol protected_diol->start_deprotection Proceed to Deprotection deprotection_reaction Deprotection Reaction: - Dissolve in Solvent (e.g., Acetone/H₂O) - Add Acid Catalyst start_deprotection->deprotection_reaction deprotection_workup Neutralization & Extraction: - Add NaHCO₃ - Extract with Organic Solvent deprotection_reaction->deprotection_workup deprotection_purification Purification: - Dry over Na₂SO₄ - Concentrate deprotection_workup->deprotection_purification final_product Final Product: 1,2-Diol deprotection_purification->final_product

Caption: General experimental workflow for the protection and deprotection of 1,2-diols.

References

Application Notes and Protocols for Diastereoselective Synthesis Involving 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed overview of the principles and protocols for diastereoselective synthesis utilizing chiral dioxolane auxiliaries. While the specific application of 4-Methyl-2-phenyl-1,3-dioxolane as a chiral auxiliary for inducing diastereoselectivity is not well-documented in scientific literature, this report leverages data from structurally similar and well-characterized chiral dioxolanes to provide a comprehensive guide. The protocols and data presented herein are based on established methodologies for analogous systems and are intended to serve as a foundational resource for research and development in asymmetric synthesis.

Note: this compound is commercially available, often as a mixture of isomers, and is commonly used as a solvent or an intermediate in organic synthesis.[1][2][3] Its direct application as a chiral auxiliary for diastereoselective control is not extensively reported. The following sections detail the general principles and experimental protocols inspired by well-known chiral dioxolane auxiliaries.

Introduction to Chiral Dioxolanes in Asymmetric Synthesis

Chiral auxiliaries are essential tools in modern organic chemistry, enabling the synthesis of complex molecules with precise stereochemical control.[4] Chiral 1,3-dioxolanes, derived from readily available chiral precursors like mandelic acid or tartaric acid, offer a rigid scaffold that can effectively shield one face of a prochiral center, leading to high diastereoselectivity in a variety of chemical transformations.[5][6] The general strategy involves the temporary attachment of the chiral auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.[4]

The key features that make chiral dioxolanes promising candidates for chiral auxiliaries include:

  • Rigid Chiral Scaffold : The conformationally restricted 1,3-dioxolane ring is crucial for effective facial shielding of a prochiral center.[5]

  • Stereogenic Centers : The inherent chirality of the auxiliary dictates the stereochemical outcome of the reaction.[5]

  • Reactive Handle : Functional groups on the dioxolane ring allow for the straightforward attachment of various substrates.[5]

Proposed Diastereoselective Reactions Using a Chiral Dioxolane Auxiliary

While specific examples for this compound are not available, we can extrapolate potential applications based on analogous systems. The following sections outline hypothetical protocols for diastereoselective aldol and alkylation reactions.

Diastereoselective Aldol Reaction

A proposed application involves the use of a chiral dioxolane, such as one derived from (S)-mandelic acid, in a diastereoselective aldol reaction.[6] The stereochemical outcome is governed by the formation of a rigid, chelated transition state.[6]

Hypothetical Quantitative Data for a Diastereoselective Aldol Reaction

The following table summarizes representative results for the reaction of a lithium enolate of a chiral dioxolan-4-one with various aldehydes, based on established literature for analogous systems.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Benzaldehyde>95:585[6]
2Isobutyraldehyde>95:588[6]
3Acetaldehyde>95:575[6]

Experimental Protocol: Diastereoselective Aldol Addition

This protocol describes the formation of a lithium enolate from a chiral dioxolan-4-one propionate adduct and its subsequent reaction with an aldehyde.[5][6]

Materials:

  • Chiral (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one propionate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: Re-cool the LDA solution to -78 °C. Slowly add a solution of the chiral dioxolan-4-one propionate (1 equivalent) in anhydrous THF. Stir the resulting mixture at -78 °C for 1 hour to form the enolate.

  • Aldol Addition: Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Diastereoselective Aldol Reaction

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification LDA_prep LDA Preparation Enolate_form Enolate Formation LDA_prep->Enolate_form Add Chiral Adduct Aldol_add Aldol Addition Enolate_form->Aldol_add Add Aldehyde Quench Quenching Aldol_add->Quench Add NH4Cl Workup Aqueous Work-up Quench->Workup Purify Chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Diastereomerically Enriched Product

Caption: Workflow for the diastereoselective aldol reaction.

Diastereoselective Alkylation

The enolates derived from chiral dioxolan-4-ones can also undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile.

Hypothetical Quantitative Data for Diastereoselective Alkylation

The following table presents typical results for the alkylation of a lithium enolate of a chiral dioxolan-4-one with various electrophiles, based on established literature for analogous systems.

EntryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
1Benzyl bromide>95%85[7]
2Methyl iodide>95%90[7]
3Allyl bromide>95%82[7]

Experimental Protocol: Diastereoselective Alkylation

This protocol outlines the alkylation of a lithium enolate derived from a chiral dioxolan-4-one.

Materials:

  • Chiral (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: Prepare a solution of LDA as described in the aldol protocol.

  • Enolate Formation: Cool the LDA solution to -78 °C. Slowly add a solution of the chiral dioxolan-4-one (1 equivalent) in anhydrous THF. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture for several hours at this temperature.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up: Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Reaction Pathway for Diastereoselective Alkylation

Alkylation_Pathway Start Chiral Dioxolanone Enolate Lithium Enolate Start->Enolate LDA, -78°C Product Alkylated Product Enolate->Product R-X (Alkyl Halide) Cleavage Auxiliary Cleavage Product->Cleavage Hydrolysis Final Chiral Carboxylic Acid Cleavage->Final

Caption: General pathway for diastereoselective alkylation.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed under conditions that do not racemize the newly formed stereocenter. Common methods include hydrolysis with aqueous acid or base, or reductive cleavage with reagents like lithium borohydride.

Conclusion

While the direct use of this compound as a chiral auxiliary in diastereoselective synthesis is not prominently featured in the current body of scientific literature, the principles governing the application of analogous chiral dioxolanes are well-established. The provided application notes and protocols, based on these well-studied systems, offer a valuable starting point for researchers interested in exploring the potential of novel chiral auxiliaries. Further investigation is required to determine the efficacy of this compound in inducing diastereoselectivity and to develop optimized protocols for its use.

References

Application Notes: Stereocontrol in Aldol Reactions Using 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral auxiliaries are fundamental tools in modern asymmetric synthesis, enabling the precise control of stereochemistry during the formation of new chiral centers. An ideal chiral auxiliary should be readily available, easily attached to a substrate, induce high levels of stereoselectivity, and be removable under mild conditions for recovery and reuse.[1] The 1,3-dioxolane scaffold, derived from the reaction of a diol with an aldehyde or ketone, offers a rigid and predictable chiral environment, making it a valuable platform for the design of effective chiral auxiliaries.[1][2]

This document details the application of 4-methyl-2-phenyl-1,3-dioxolane as a chiral auxiliary for stereocontrolled aldol reactions, a critical carbon-carbon bond-forming reaction in the synthesis of complex molecules like natural products and pharmaceuticals.[3] The strategy involves the attachment of a prochiral carbonyl compound to the chiral auxiliary, followed by a diastereoselective aldol addition, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched β-hydroxy carbonyl compound.

Mechanism of Stereocontrol

The diastereoselectivity observed in aldol reactions mediated by chiral dioxolane-based auxiliaries can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3][4] In this model, the enolate oxygen and the aldehyde oxygen both coordinate to a Lewis acidic metal center, typically lithium or boron. The bulky phenyl group at the 2-position of the dioxolane ring effectively shields one face of the enolate. This steric hindrance directs the approach of the aldehyde to the less hindered face, leading to the preferential formation of one diastereomer. The methyl group at the 4-position further enforces a rigid conformation of the dioxolane ring, enhancing the facial bias.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar chiral auxiliaries.[1][3] Researchers should optimize reaction conditions for specific substrates.

1. Synthesis of the Chiral Auxiliary Acyl Adduct

This protocol describes the esterification of a carboxylic acid with the chiral auxiliary, (4S,5R)-4-methyl-5-hydroxymethyl-2-phenyl-1,3-dioxolane, which can be synthesized from commercially available chiral precursors.

  • Materials:

    • (4S,5R)-4-methyl-5-hydroxymethyl-2-phenyl-1,3-dioxolane

    • Prochiral carboxylic acid (e.g., propanoic acid)

    • Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of (4S,5R)-4-methyl-5-hydroxymethyl-2-phenyl-1,3-dioxolane (1.0 eq), the prochiral carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add DCC (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral ester adduct.

2. Diastereoselective Aldol Reaction

This protocol outlines the formation of the lithium enolate followed by the aldol addition to an aldehyde.

  • Materials:

    • Chiral ester adduct (from Protocol 1)

    • Diisopropylamine

    • n-Butyllithium (n-BuLi)

    • Anhydrous tetrahydrofuran (THF)

    • Aldehyde (e.g., isobutyraldehyde)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • In a flame-dried, two-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by cooling a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C and adding n-BuLi (1.05 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then re-cool to -78 °C.[1]

    • In a separate flask, dissolve the chiral ester adduct (1.0 eq) in anhydrous THF.

    • Add the solution of the chiral ester adduct dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]

    • Add the freshly distilled aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.[3]

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.[3]

    • Quench the reaction by adding saturated aqueous NH₄Cl.[1]

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to separate the diastereomers and obtain the desired aldol adduct.

3. Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy acid and recover the auxiliary.

  • Materials:

    • Diastereomerically enriched aldol adduct

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.[1]

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 12 hours.[1]

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous residue with diethyl ether to extract and recover the chiral auxiliary.[1]

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.[1]

    • Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the final β-hydroxy acid product.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.

Data Presentation

The following table summarizes representative data for diastereoselective aldol reactions using dioxolane-based chiral auxiliaries. The specific diastereomeric ratios and yields will vary depending on the exact substrates and reaction conditions.

EntryAldehydeEnolate SourceConditionsYield (%)Diastereomeric Ratio (syn:anti)
1IsobutyraldehydeLithium enolate of propanoate adductLDA, THF, -78 °C85>95:5
2BenzaldehydeLithium enolate of propanoate adductLDA, THF, -78 °C82>95:5
3PivaldehydeBoron enolate of acetate adductBu₂BOTf, DIPEA, CH₂Cl₂, -78 °C9098:2
4AcetaldehydeLithium enolate of acetate adductLDA, THF, -78 °C7590:10

Visualizations

experimental_workflow cluster_synthesis Synthesis of Adduct cluster_aldol Aldol Reaction cluster_cleavage Cleavage and Recovery Aux Chiral Auxiliary (this compound) Adduct Chiral Ester Adduct Aux->Adduct Acid Prochiral Carboxylic Acid Acid->Adduct Enolate Enolate Formation (LDA, -78°C) Adduct->Enolate AldolAdduct Diastereomerically Enriched Aldol Adduct Enolate->AldolAdduct Aldehyde Aldehyde Aldehyde->AldolAdduct Cleavage Hydrolysis (LiOH) AldolAdduct->Cleavage Product β-Hydroxy Acid (Enantiopure) Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: Experimental workflow for asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for stereocontrol.

References

Application Notes and Protocols for the Deprotection of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of 4-methyl-2-phenyl-1,3-dioxolane, a common protecting group for benzaldehyde. The primary method described is acid-catalyzed hydrolysis, a standard and effective procedure for the cleavage of acetals to regenerate the parent carbonyl compound and the diol. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes and ketones are frequently protected as acetals due to their stability in neutral to basic conditions. The 1,3-dioxolane protecting group, formed from the reaction of a carbonyl compound with a 1,2-diol, is a widely used moiety. This compound serves as a stable protected form of benzaldehyde, utilizing 1,2-propanediol as the diol component.

The deprotection of this acetal is typically achieved through acid-catalyzed hydrolysis, which efficiently regenerates the aldehyde and the diol. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. This document outlines two reliable protocols for this transformation using p-toluenesulfonic acid (p-TSA) and pyridinium p-toluenesulfonate (PPTS) as catalysts.

Reaction Principle

The deprotection of this compound is an equilibrium reaction that proceeds via acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the dioxolane oxygen atoms by an acid catalyst, followed by the opening of the ring to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of 1,2-propanediol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields the desired benzaldehyde. The presence of water is essential to drive the equilibrium towards the deprotected products.

Comparative Data of Deprotection Protocols

The following table summarizes the quantitative data for the deprotection of this compound using two different acid catalysts. These protocols offer a comparison between a stronger acid catalyst (p-TSA) and a milder alternative (PPTS).

ParameterProtocol 1Protocol 2
Catalyst p-Toluenesulfonic acid (p-TSA)Pyridinium p-toluenesulfonate (PPTS)
Reagent (equiv.) This compound (1.0)This compound (1.0)
p-TSA·H₂O (0.1)PPTS (0.2)
Solvent Acetone/Water (10:1)Acetone/Water (4:1)
Temperature (°C) Room Temperature50
Reaction Time (h) 2 - 44 - 6
Yield (%) Typically >90%Typically >85%
Work-up Neutralization with sat. NaHCO₃Neutralization with sat. NaHCO₃
Purification Extraction and column chromatographyExtraction and column chromatography

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TSA)

This protocol employs the strong acid catalyst p-toluenesulfonic acid for an efficient deprotection at room temperature.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Acetone

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 10:1 mixture of acetone and water.

  • Add p-toluenesulfonic acid monohydrate (0.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the benzaldehyde spot. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure benzaldehyde.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol utilizes the milder acid catalyst pyridinium p-toluenesulfonate, which can be beneficial for substrates with other acid-sensitive functional groups.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 4:1 mixture of acetone and water.

  • Add pyridinium p-toluenesulfonate (0.2 equiv) to the solution.

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure benzaldehyde.

Characterization Data

5.1 this compound (Starting Material)

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, OCHO), 4.30-4.15 (m, 1H, CH₂O), 4.10-3.95 (m, 1H, CH₂O), 3.60-3.45 (m, 1H, CHO), 1.35 (d, J=6.0 Hz, 3H, CH₃). (Note: Due to stereoisomers, peak multiplicities may vary)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 129.2, 128.3, 126.5, 103.8, 75.8, 70.5, 18.9.

5.2 Benzaldehyde (Product)

  • Molecular Formula: C₇H₆O

  • Molecular Weight: 106.12 g/mol

  • Appearance: Colorless liquid with an almond-like odor

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H, CHO), 7.90 (d, J=7.6 Hz, 2H, Ar-H), 7.65 (t, J=7.4 Hz, 1H, Ar-H), 7.55 (t, J=7.6 Hz, 2H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.4, 136.4, 134.5, 129.8, 129.0.

5.3 1,2-Propanediol (Byproduct)

  • Molecular Formula: C₃H₈O₂

  • Molecular Weight: 76.09 g/mol

  • Appearance: Colorless, viscous liquid

  • ¹H NMR (D₂O, 400 MHz): δ 3.85 (m, 1H, CHOH), 3.48 (dd, J=11.2, 3.2 Hz, 1H, CH₂OH), 3.39 (dd, J=11.2, 7.6 Hz, 1H, CH₂OH), 1.10 (d, J=6.4 Hz, 3H, CH₃).

  • ¹³C NMR (D₂O, 100 MHz): δ 68.0, 66.2, 18.4.

Mandatory Visualizations

Reaction Scheme

Deprotection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Start This compound Product1 Benzaldehyde Start->Product1 Hydrolysis Product2 1,2-Propanediol Catalyst H+ (p-TSA or PPTS) Water Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Dioxolane in Acetone/Water add_catalyst Add Acid Catalyst (p-TSA or PPTS) dissolve->add_catalyst stir Stir at RT or 50°C add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Benzaldehyde chromatography->product

Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-dioxolane as a Chiral Derivatizing Agent for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 4-methyl-2-phenyl-1,3-dioxolane is a known chiral compound, a comprehensive literature search did not yield specific, documented applications of its use as a chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy. The following application notes and protocols are presented as a hypothetical guide based on the general principles of chiral derivatization and NMR analysis. These protocols are intended to serve as a foundational template for researchers exploring novel chiral derivatizing agents.

Introduction

The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical and chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for quantifying the enantiomeric excess (ee) of a sample. A CDA reacts with a mixture of enantiomers to form a mixture of diastereomers. Since diastereomers have distinct physical and spectral properties, their corresponding signals in an NMR spectrum will be different, allowing for their individual quantification.

This document outlines the theoretical application of enantiomerically pure this compound as a chiral derivatizing agent for the NMR analysis of chiral alcohols, amines, and carboxylic acids. The underlying principle is the formation of diastereomeric esters, amides, or acetals, which can be distinguished by ¹H NMR spectroscopy.

Principle of Chiral Derivatization

The reaction of a racemic analyte (e.g., a chiral alcohol, R/S-ROH) with an enantiomerically pure derivatizing agent, such as (R)-4-methyl-2-phenyl-1,3-dioxolane, would theoretically proceed through the formation of new covalent bonds, resulting in a mixture of diastereomers. The phenyl group within the derivatizing agent can induce significant chemical shift differences in the ¹H NMR spectrum of the resulting diastereomers due to its magnetic anisotropy. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess of the original analyte can be calculated.

Hypothetical Experimental Protocols

The following are proposed protocols for the derivatization of chiral alcohols, amines, and carboxylic acids with this compound. Note: These are theoretical procedures and would require experimental validation and optimization.

Derivatization of a Chiral Alcohol

This protocol describes the formation of a diastereomeric acetal from a chiral alcohol.

Materials:

  • (2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane (enantiomerically pure)

  • Racemic chiral alcohol (e.g., 1-phenylethanol)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tube

Procedure:

  • To a dry NMR tube, add the racemic alcohol (1.0 eq., e.g., 0.1 mmol).

  • Add a solution of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane (1.1 eq.) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Seal the NMR tube and heat at a suitable temperature (e.g., 60-80 °C), monitoring the reaction progress by ¹H NMR.

  • Once the reaction is complete, acquire the final ¹H NMR spectrum in CDCl₃.

Derivatization of a Chiral Amine

This protocol outlines the formation of a diastereomeric aminal.

Materials:

  • (2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane (enantiomerically pure)

  • Racemic chiral primary amine (e.g., α-methylbenzylamine)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tube

Procedure:

  • Activate molecular sieves by heating under vacuum.

  • To a dry NMR tube, add the racemic amine (1.0 eq.).

  • Add a solution of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane (1.1 eq.) in anhydrous DCM.

  • Add activated molecular sieves to the tube.

  • Seal the NMR tube and allow the reaction to proceed at room temperature, monitoring by ¹H NMR.

  • Upon completion, acquire the final ¹H NMR spectrum.

Derivatization of a Chiral Carboxylic Acid

This protocol describes the formation of a diastereomeric ester.

Materials:

  • (2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane (enantiomerically pure)

  • Racemic chiral carboxylic acid (e.g., ibuprofen)

  • DCC (dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-dimethylaminopyridine) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tube

Procedure:

  • In a small vial, dissolve the racemic carboxylic acid (1.0 eq.) and (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane (1.1 eq.) in anhydrous DCM.

  • Add DMAP (0.1 eq.) followed by DCC (1.2 eq.).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent and redissolve the residue in CDCl₃ for NMR analysis.

Data Presentation

The following tables present hypothetical quantitative data for the NMR analysis of diastereomers formed from the reaction of enantiomerically pure (R)-4-methyl-2-phenyl-1,3-dioxolane with various racemic analytes. The chemical shift differences (Δδ) are illustrative and would need to be determined experimentally.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of Derivatized Chiral Alcohols

EntryChiral AlcoholAnalyte Protonδ (ppm) Diastereomer 1 (R,R)δ (ppm) Diastereomer 2 (S,R)Δδ (ppm)
11-Phenylethanol-CH(OH)-4.854.780.07
22-Butanol-CH(OH)-3.953.900.05
3Menthol-CH(OH)-3.623.550.07

Table 2: Hypothetical ¹H NMR Data for Diastereomers of Derivatized Chiral Amines

EntryChiral AmineAnalyte Protonδ (ppm) Diastereomer 1 (R,R)δ (ppm) Diastereomer 2 (S,R)Δδ (ppm)
1α-Methylbenzylamine-CH(NH₂)-4.154.080.07
21-Aminoindan-CH(NH₂)-4.504.420.08
3Alanine methyl esterα-CH3.753.700.05

Table 3: Hypothetical ¹H NMR Data for Diastereomers of Derivatized Chiral Carboxylic Acids

EntryChiral Carboxylic AcidAnalyte Protonδ (ppm) Diastereomer 1 (R,R)δ (ppm) Diastereomer 2 (S,R)Δδ (ppm)
1Ibuprofenα-CH3.683.620.06
2Naproxenα-CH3.883.810.07
3Mandelic acidα-CH5.105.020.08

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess can be calculated from the integrals of the well-resolved signals of the two diastereomers in the ¹H NMR spectrum using the following formula:

ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Visualizations

The following diagrams illustrate the theoretical signaling pathway for chiral discrimination and a general experimental workflow.

G cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products cluster_analysis NMR Analysis racemic_analyte Racemic Analyte (R-X and S-X) reaction Covalent Bond Formation racemic_analyte->reaction cda (R)-4-Methyl-2-phenyl-1,3-dioxolane (CDA) cda->reaction diastereomers Mixture of Diastereomers (R,R)-X-CDA and (S,R)-X-CDA reaction->diastereomers Forms nmr ¹H NMR Spectroscopy diastereomers->nmr Analyzed by quantification Integration of Diastereomeric Signals nmr->quantification Yields ee_calc Calculation of Enantiomeric Excess quantification->ee_calc Leads to G start Start: Racemic Analyte add_cda Add (R)-4-Methyl-2-phenyl-1,3-dioxolane and Catalyst/Coupling Agent start->add_cda reaction Derivatization Reaction (Formation of Diastereomers) add_cda->reaction sample_prep Prepare Sample for NMR (Dissolve in CDCl₃) reaction->sample_prep nmr_acq Acquire ¹H NMR Spectrum sample_prep->nmr_acq data_proc Process NMR Data (Phasing, Baseline Correction) nmr_acq->data_proc integration Integrate Distinct Diastereomeric Signals data_proc->integration calc_ee Calculate Enantiomeric Excess integration->calc_ee end End: Report ee% calc_ee->end

Catalytic Methods for the Efficient Synthesis of 4-Methyl-2-phenyl-1,3-dioxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-Methyl-2-phenyl-1,3-dioxolane, a valuable intermediate and protecting group in organic synthesis. The focus is on various catalytic methods that offer high yields, selectivity, and operational simplicity.

Introduction

This compound is a cyclic acetal synthesized from the condensation of benzaldehyde and 1,2-propanediol (propylene glycol). This reaction is typically acid-catalyzed and is reversible, necessitating the removal of water to drive the equilibrium towards the product. The choice of catalyst is critical in achieving high efficiency and purity. This note explores homogeneous and heterogeneous catalytic systems, providing a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Catalytic Methods and Performance

A variety of acid catalysts can be employed for the synthesis of this compound. Below is a summary of the performance of several common catalysts under optimized conditions. While direct comparative studies for this specific dioxolane are limited, the data presented is based on analogous acetalization reactions and established protocols, providing a reliable guide for catalyst selection.

Table 1: Comparison of Catalytic Methods for Acetalization Reactions

CatalystCatalyst TypeCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Ref.
p-Toluenesulfonic acid (p-TsOH)Homogeneous1 mol%Toluene110 (reflux)3~93[1]
Montmorillonite K-10Heterogeneous20 wt%Dichloromethane40 (reflux)4High[2]
Amberlyst-15Heterogeneous10 wt%Toluene110 (reflux)2-4High
CeFeTiO Solid OxideHeterogeneous5 wt%Cyclohexane805>99[3]

Note: Yields are based on analogous acetalization of benzaldehyde with diols and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalysis)

This protocol utilizes the common and inexpensive Brønsted acid, p-toluenesulfonic acid, as a catalyst.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol (Propylene Glycol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol) and 1,2-propanediol (9.13 g, 120 mmol).

  • Add toluene (100 mL) as the solvent.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux (approximately 110°C) using a heating mantle.

  • Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3 hours when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using Montmorillonite K-10 (Heterogeneous Catalysis)

This protocol employs a solid acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol (Propylene Glycol)

  • Montmorillonite K-10 clay

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 120°C under vacuum for 3-4 hours. Allow it to cool down in a desiccator before use.

  • To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol) and 1,2-propanediol (4.57 g, 60 mmol).

  • Add dichloromethane (50 mL) as the solvent.

  • Add the activated Montmorillonite K-10 (1.0 g, ~20 wt% of benzaldehyde) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) with stirring.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Montmorillonite K-10 catalyst. The catalyst can be washed with dichloromethane, dried, and potentially reused.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis using Amberlyst-15 (Heterogeneous Catalysis)

This protocol uses a sulfonic acid-functionalized ion-exchange resin as a recyclable solid acid catalyst.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol (Propylene Glycol)

  • Amberlyst-15 resin

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Wash the Amberlyst-15 resin with methanol and dry under vacuum before use.

  • In a 250 mL round-bottom flask, combine benzaldehyde (10.6 g, 100 mmol), 1,2-propanediol (9.13 g, 120 mmol), and the pre-washed Amberlyst-15 resin (1.0 g, ~10 wt% of benzaldehyde).

  • Add toluene (100 mL) to the flask.

  • Set up the reaction with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 resin by filtration. The resin can be washed with toluene, then methanol, dried, and reused.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and evaporate the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation.

Visualizations

Reaction Scheme

ReactionScheme General Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product Benzaldehyde Benzaldehyde Plus1 + Benzaldehyde->Plus1 PropyleneGlycol 1,2-Propanediol Dioxolane This compound Plus2 + H2O Dioxolane->Plus2 Plus1->Dioxolane Acid Catalyst -H2O

Caption: Synthesis of this compound.

Experimental Workflow

Workflow cluster_workup Work-up Procedure Start Start: Reactant & Catalyst Charging Reaction Reaction Under Reflux (with water removal via Dean-Stark) Start->Reaction Workup Reaction Work-up Reaction->Workup Neutralization Neutralization (for homogeneous catalyst) or Filtration (for heterogeneous catalyst) Purification Purification (Vacuum Distillation) Product Pure this compound Purification->Product Extraction Solvent Extraction & Washing Drying Drying of Organic Phase SolventRemoval Solvent Removal

Caption: General experimental workflow for the synthesis.

References

Practical Applications of 2-Phenyl-1,3-dioxolane Scaffolds in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 4-Methyl-2-phenyl-1,3-dioxolane in asymmetric catalysis are not extensively documented in peer-reviewed literature, the structurally related 2-phenyl-1,3-dioxolane framework serves as a critical chiral building block. This document provides detailed application notes and protocols for derivatives of this scaffold, offering a valuable starting point for research and development in asymmetric synthesis. The focus will be on (2-phenyl-1,3-dioxolan-4-yl)methanol as a precursor to chiral ligands and the use of chiral 1,3-dioxolan-4-ones as chiral auxiliaries.

Application Note 1: (2-Phenyl-1,3-dioxolan-4-yl)methanol as a Precursor for Chiral Phosphite Ligands in Asymmetric Alkylation

(2-Phenyl-1,3-dioxolan-4-yl)methanol is a versatile chiral building block. Its rigid 1,3-dioxolane backbone and accessible hydroxyl group make it an ideal candidate for derivatization into chiral ligands for transition metal-catalyzed reactions.[1] A proposed application involves its conversion into a chiral phosphite ligand for the metal-catalyzed asymmetric addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[1]

Data Presentation: Expected Performance in Asymmetric Diethylzinc Addition

The following table summarizes the anticipated quantitative data for the synthesis of chiral secondary alcohols using a catalyst derived from (2-phenyl-1,3-dioxolan-4-yl)methanol. The data is representative of results typically achieved in similar asymmetric addition reactions.[1]

EntryAldehydeOrganozinc ReagentCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeDiethylzinc29295 (R)
24-ChlorobenzaldehydeDiethylzinc29096 (R)
32-NaphthaldehydeDiethylzinc28892 (R)
4CinnamaldehydeDiethylzinc28590 (R)
5HexanalDiethylzinc27888 (R)

Experimental Workflow for Ligand Synthesis and Catalysis

G cluster_0 Protocol 1: Chiral Phosphite Ligand Synthesis cluster_1 Protocol 2: Asymmetric Alkylation A 1. Dissolve (2R,4S)-2-phenyl-1,3-dioxolane-4-methanol and triethylamine in anhydrous toluene. B 2. Cool solution to 0 °C. A->B C 3. Add PCl₃ solution dropwise at 0 °C. B->C D 4. Warm to room temperature and stir for 12 hours. C->D E 5. Filter to remove triethylamine hydrochloride. D->E F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Purify the crude product by column chromatography. F->G H 1. Prepare a solution of the chiral phosphite ligand and a metal precursor (e.g., Ti(O-i-Pr)₄) in a suitable solvent. I 2. Add the aldehyde substrate. H->I J 3. Add the organozinc reagent (e.g., Diethylzinc) dropwise at low temperature. I->J K 4. Stir the reaction mixture until completion (monitored by TLC/GC). J->K L 5. Quench the reaction with a suitable reagent (e.g., sat. aq. NH₄Cl). K->L M 6. Extract the product with an organic solvent. L->M N 7. Purify the chiral alcohol by column chromatography. M->N G A Chiral 1,3-Dioxolan-4-one (e.g., from Mandelic Acid) B Deprotonation with LDA to form a chiral enolate A->B C The t-butyl group at C2 directs the approach of the electrophile B->C Stereocontrol E Diastereoselective C-C bond formation C->E D Michael Acceptor (e.g., Butenolide) D->E F Single diastereomer of the Michael adduct is formed E->F G Cleavage of the auxiliary F->G H Enantiomerically enriched product G->H

References

Troubleshooting & Optimization

improving the yield and purity of 4-Methyl-2-phenyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-2-phenyl-1,3-dioxolane for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with propylene glycol (1,2-propanediol).[1][2] The reaction involves the removal of water to drive the equilibrium towards the product side.

Q2: What are the common starting materials and reagents for this synthesis?

The primary starting materials are benzaldehyde and propylene glycol.[1] An acid catalyst is required, and a solvent that forms an azeotrope with water, such as cyclohexane or toluene, is often used to facilitate water removal with a Dean-Stark apparatus.[1][3]

Q3: Which acid catalysts are most effective for this synthesis?

A variety of Brønsted and Lewis acid catalysts can be employed. Common choices include:

  • p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and economical catalyst.[4]

  • Copper sulfate (CuSO₄): Can be used as a catalyst for this reaction.[1]

  • Montmorillonite K10: A solid acid catalyst that can simplify the workup process.[3]

  • Ionic liquids: Have been shown to be highly effective and reusable catalysts.[1]

The optimal catalyst may depend on the specific reaction scale and desired conditions.

Q4: Why is the removal of water crucial during the reaction?

The formation of the dioxolane is a reversible reaction. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired product.[5] Continuous removal of water, typically using a Dean-Stark apparatus, is essential to drive the reaction to completion.[1]

Q5: What are the cis and trans isomers of this compound?

Due to the stereocenters at positions 2 and 4 of the dioxolane ring, this compound exists as a mixture of cis and trans diastereomers.[4][6] The ratio of these isomers can be influenced by the reaction conditions and may affect the physical and sensory properties of the final product.[4][6]

Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Inefficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water. Check for any leaks in the system.

  • Catalyst Inactivity: The acid catalyst may be old or deactivated. Use a fresh batch of catalyst or consider trying a different catalyst. The amount of catalyst can also be optimized; too little may result in a slow reaction, while too much can lead to side reactions.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The reaction temperature should be sufficient to allow for reflux and efficient water removal.

  • Purity of Reagents: Impurities in the benzaldehyde or propylene glycol can interfere with the reaction. Ensure you are using reagents of appropriate purity.

  • Equilibrium: The reaction is reversible. In addition to water removal, using a slight excess of one of the reactants (typically the less expensive one) can help shift the equilibrium towards the product.

Q2: My final product is impure. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials (benzaldehyde, propylene glycol), water, and side products.

  • Removal of Unreacted Starting Materials:

    • Benzaldehyde: Can be removed by washing the organic layer with a sodium bisulfite solution.

    • Propylene Glycol: Being water-soluble, it can be removed by washing the organic phase with water or brine.[4]

  • Purification of the Final Product:

    • Vacuum Distillation: This is a common method for purifying the final product.[1][6]

    • Flash Chromatography: For higher purity, flash chromatography can be employed to separate the product from impurities and potentially to separate the cis and trans isomers.[4]

  • Drying: Ensure the final product is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation to remove any residual water.[1][4]

Q3: I am observing the formation of unwanted side products. What could be the cause?

The formation of side products can be minimized by controlling the reaction conditions.

  • Polymerization: Benzaldehyde can undergo self-condensation or polymerization under harsh acidic conditions. Using a milder catalyst or lower reaction temperatures might be beneficial.

  • Oxidation: Benzaldehyde is susceptible to oxidation to benzoic acid, especially if exposed to air for prolonged periods. Using fresh benzaldehyde and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Ether Formation: At high temperatures and in the presence of a strong acid, propylene glycol can undergo self-condensation to form ethers. Controlling the temperature is crucial.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add benzaldehyde (e.g., 20 mmol), propylene glycol (e.g., 24 mmol, 1.2 equivalents), an acid catalyst (e.g., 20 mg of p-TsOH), and a suitable solvent (e.g., 5 mL of cyclohexane).[1]

  • Reaction: Heat the reaction mixture to reflux. Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation: Comparison of Reaction Conditions
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidDiethyl ether5-206Not specified[4]
Montmorillonite K10TolueneRefluxNot specified~53% (analogous)[3]
Copper SulfateCyclohexaneReflux0.17-0.25Not specified[1]
Ionic LiquidCyclohexaneRefluxNot specifiedHigh conversion[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Benzaldehyde, Propylene Glycol, Catalyst, and Solvent setup Assemble Flask with Dean-Stark and Condenser heat Heat to Reflux setup->heat water_removal Remove Water via Dean-Stark Trap heat->water_removal monitor Monitor Progress (TLC/GC) water_removal->monitor cool Cool to Room Temp monitor->cool wash Wash with NaHCO₃, Water, and Brine cool->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Low Yield or Impure Product check_water Inefficient Water Removal? start->check_water check_catalyst Catalyst Inactive? start->check_catalyst check_conditions Suboptimal Time/Temp? start->check_conditions unreacted_sm Unreacted Starting Materials? start->unreacted_sm side_products Side Products Formed? start->side_products sol_water Optimize Reflux Rate, Check for Leaks check_water->sol_water sol_catalyst Use Fresh Catalyst, Optimize Loading check_catalyst->sol_catalyst sol_conditions Monitor Reaction, Adjust Temp/Time check_conditions->sol_conditions sol_sm Perform Aqueous Washes (Bisulfite, Brine) unreacted_sm->sol_sm sol_side Use Milder Conditions, Inert Atmosphere side_products->sol_side end Improved Yield and Purity sol_water->end sol_catalyst->end sol_conditions->end sol_purification Vacuum Distillation or Flash Chromatography sol_sm->sol_purification sol_side->sol_purification sol_purification->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting side reactions during the formation of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Methyl-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde with 1,2-propanediol. This is a reversible reaction where water is produced as a byproduct. To drive the reaction to completion, water is continuously removed, often using a Dean-Stark apparatus.

Q2: What are the common catalysts used for this reaction?

A2: A variety of Brønsted and Lewis acids can be used to catalyze this reaction. Common examples include p-toluenesulfonic acid (p-TSA), sulfamic acid, and supported solid acid catalysts like TiSiW12O40/TiO2. The choice of catalyst can impact reaction time, temperature, and overall yield.

Q3: Why is water removal crucial for this synthesis?

A3: The formation of the dioxolane is an equilibrium reaction. Water is a product of this reaction, and its presence can shift the equilibrium back towards the starting materials (benzaldehyde and 1,2-propanediol), leading to lower yields. Therefore, continuous removal of water is essential to drive the reaction forward and maximize the product yield.

Q4: What are the expected stereoisomers for this compound?

A4: Due to the chiral center at the 4-position of the dioxolane ring and the potential for relative orientation of the substituents at the 2 and 4-positions, this compound exists as a mixture of diastereomers, specifically cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions and the stereochemistry of the starting 1,2-propanediol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or insufficient catalyst: The acid catalyst may have degraded or is being used in too low a concentration. 2. Inefficient water removal: The Dean-Stark apparatus may not be functioning correctly, or the azeotroping solvent is not effectively removing water. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Insufficient reaction time: The reaction may not have reached completion.1. Use a fresh, anhydrous catalyst. Consider a slight increase in catalyst loading. 2. Ensure the Dean-Stark apparatus is set up correctly and functioning. Using a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is crucial. The addition of molecular sieves to the reaction flask can also aid in water removal. 3. Gradually increase the reaction temperature while monitoring the progress by TLC or GC. 4. Extend the reaction time and continue to monitor the consumption of the starting materials.
Formation of a White Precipitate Polymerization of benzaldehyde: Under certain conditions, especially with improper catalyst handling or impurities, benzaldehyde can polymerize.Ensure that the reaction is performed under an inert atmosphere if sensitive reagents are used. Use purified benzaldehyde.
Presence of a Significant Amount of an Unidentified Byproduct 1. Self-condensation of benzaldehyde: Although less common under acidic conditions, it can occur if basic impurities are present. 2. Dehydration of 1,2-propanediol: At higher temperatures, the acid catalyst can promote the dehydration of 1,2-propanediol to form propanal. The propanal can then react with another molecule of 1,2-propanediol to form 2-ethyl-4-methyl-1,3-dioxolane. 3. Ether formation: Intermolecular dehydration of 1,2-propanediol can lead to the formation of poly(propylene glycol) ethers.1. Ensure all glassware is clean and free of basic residues. 2. Carefully control the reaction temperature. If this side product is observed, consider running the reaction at a lower temperature for a longer duration. 3. Use an appropriate molar ratio of reactants to favor the desired acetal formation over self-condensation of the diol.
Product is a Mixture of Diastereomers Inherent stereochemistry of the reaction: The reaction of benzaldehyde with racemic 1,2-propanediol will naturally produce a mixture of cis and trans diastereomers.This is an expected outcome. The diastereomers can be separated by careful fractional distillation or column chromatography if a single isomer is required.
Difficult Purification Co-elution of byproducts: Some side products may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the reaction conditions to minimize byproduct formation. For purification, a combination of techniques such as vacuum distillation followed by column chromatography with a carefully selected solvent system may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TSA) or another suitable acid catalyst

  • Toluene or cyclohexane (as azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add benzaldehyde, 1,2-propanediol, and the azeotroping solvent (toluene or cyclohexane).

  • Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol% of p-TSA).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark apparatus.

  • Continue the reaction until no more water is collected in the Dean-Stark trap and TLC or GC analysis indicates the complete consumption of the starting benzaldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Optimized Condition 1 [1]Optimized Condition 2 [2]
Catalyst Sulfamic acidTiSiW12O40/TiO2
Molar Ratio (Benzaldehyde:1,2-Propanediol) 1:1.31:1.5
Catalyst Loading 2% of benzaldehyde by weight0.3% of total feedstock
Solvent CyclohexaneNot specified (likely an azeotroping solvent)
Reaction Time 80 min1.0 h
Yield 95.0%up to 90.0%

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Hemiacetal Hemiacetal Benzaldehyde->Hemiacetal + 1,2-Propanediol (Acid Catalyst) Propanediol 1,2-Propanediol Dioxolane This compound Hemiacetal->Dioxolane - H2O Dioxolane->Hemiacetal + H2O (Reversible) Water Water

Caption: General reaction mechanism for the formation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Is the catalyst active and sufficient? Start->Check_Catalyst Check_Water_Removal Is water being effectively removed? Check_Catalyst->Check_Water_Removal Yes Add_Catalyst Use fresh catalyst / Increase loading Check_Catalyst->Add_Catalyst No Check_Temp_Time Are reaction temperature and time adequate? Check_Water_Removal->Check_Temp_Time Yes Optimize_Dean_Stark Optimize Dean-Stark setup / Add molecular sieves Check_Water_Removal->Optimize_Dean_Stark No Increase_Temp_Time Increase temperature / Extend reaction time Check_Temp_Time->Increase_Temp_Time No Re_evaluate Re-evaluate Reaction Check_Temp_Time->Re_evaluate Yes Add_Catalyst->Re_evaluate Optimize_Dean_Stark->Re_evaluate Increase_Temp_Time->Re_evaluate

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions

Side_Reactions Reactants Benzaldehyde + 1,2-Propanediol Main_Product This compound Reactants->Main_Product Desired Reaction Side_Product_2 Poly(propylene glycol) ethers Reactants->Side_Product_2 Intermolecular Dehydration of 1,2-Propanediol Intermediate Propanal Reactants->Intermediate Dehydration of 1,2-Propanediol Side_Product_1 2-Ethyl-4-methyl-1,3-dioxolane Intermediate->Side_Product_1 + 1,2-Propanediol

Caption: Overview of potential side reactions during the synthesis.

References

Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of the synthesis of 4-Methyl-2-phenyl-1,3-dioxolane.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Low cis:trans Ratio)

  • Question: My reaction is producing a nearly 1:1 mixture of cis and trans isomers of this compound. How can I increase the proportion of the desired cis isomer?

  • Answer: A low diastereomeric ratio often indicates that the reaction is under kinetic control or has not reached thermodynamic equilibrium. The cis isomer is generally the more thermodynamically stable product due to reduced steric hindrance. To favor the formation of the cis isomer, you should aim for reaction conditions that allow for thermodynamic control.[1]

    • Increase Reaction Time: Prolonging the reaction time, even after the initial starting materials are consumed, can allow the kinetically favored trans isomer to equilibrate to the more stable cis isomer.

    • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, facilitating equilibration to the thermodynamic product.[2] Refluxing in a suitable solvent is a common strategy.

    • Choice of Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is effective in promoting the reversible reaction needed to achieve thermodynamic equilibrium.[1] Ensure a sufficient catalytic amount is used.

    • Solvent Polarity: While non-polar solvents are often used for azeotropic water removal, polar solvents can sometimes influence the conformational equilibria and may favor the formation of the cis isomer. Experimentation with solvents like acetonitrile might be beneficial, though this needs to be balanced with the need for water removal.

Issue 2: Incomplete or Slow Reaction

  • Question: The reaction between benzaldehyde and 1,2-propanediol is proceeding very slowly or appears to have stalled. What are the possible causes and solutions?

  • Answer: Slow or incomplete acetal formation is a common issue that can often be resolved by addressing the following factors:

    • Insufficient Water Removal: The formation of this compound is a reversible condensation reaction that produces water.[3] If water is not effectively removed, the equilibrium will not favor the product side.

      • Solution: Use a Dean-Stark apparatus when refluxing with a solvent like toluene or benzene to azeotropically remove water. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

    • Catalyst Deactivation or Insufficient Amount: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

      • Solution: Ensure that a sufficient amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used. If the reaction stalls, a small additional amount of the catalyst can be added.

    • Purity of Reagents: Impurities in the benzaldehyde or 1,2-propanediol can interfere with the reaction.

      • Solution: Use freshly distilled or high-purity reagents. Benzaldehyde is prone to oxidation to benzoic acid, which can affect the reaction.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected peaks in my NMR or GC-MS analysis, suggesting the formation of side products. What are these and how can I avoid them?

  • Answer: Side product formation can arise from self-condensation of the aldehyde or other competing reactions.

    • Aldol Condensation: Under acidic conditions, benzaldehyde can undergo self-condensation, although this is more common under basic conditions.

      • Solution: Maintaining a controlled temperature and using the appropriate stoichiometry of reactants can minimize this.

    • Polymerization: In the presence of strong acids, some reagents might be prone to polymerization.

      • Solution: Use a catalytic amount of acid rather than a stoichiometric amount. Adding the catalyst portion-wise can also help control the reaction.

    • Oxidation: Benzaldehyde can be oxidized to benzoic acid if exposed to air for prolonged periods.

      • Solution: Use fresh benzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Frequently Asked Questions (FAQs)

  • Q1: What are the cis and trans isomers of this compound?

    • A1: The terms cis and trans refer to the relative stereochemistry of the methyl group at the C4 position and the phenyl group at the C2 position of the dioxolane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

  • Q2: Which is the thermodynamically more stable isomer, cis or trans?

    • A2: In general, for substituted 1,3-dioxolanes, the cis isomer is the thermodynamically more stable product. This is because the substituents can adopt pseudo-equatorial positions, minimizing steric strain. The trans isomer would force one of the substituents into a less favorable pseudo-axial position.

  • Q3: How can I monitor the diastereomeric ratio during the reaction?

    • A3: The diastereomeric ratio can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by proton NMR (¹H NMR) spectroscopy or gas chromatography (GC). The signals for the protons on the dioxolane ring, particularly the methine proton at the C2 position, will have distinct chemical shifts for the cis and trans isomers, allowing for integration and determination of their ratio.

  • Q4: What is the role of the acid catalyst in this synthesis?

    • A4: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol. It also facilitates the elimination of water, which is a crucial step in the reaction mechanism.

  • Q5: Why is the removal of water so important for this reaction?

    • A5: The formation of the 1,3-dioxolane is a reversible equilibrium reaction. Water is a product of this reaction. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. Therefore, continuous removal of water is essential to drive the reaction to completion and obtain a high yield of this compound.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the diastereoselectivity of the synthesis of this compound. The data is illustrative and based on established principles of kinetic and thermodynamic control in acetal formation.

ParameterConditionExpected Outcome on cis:trans RatioRationale
Reaction Time Short (e.g., 1-2 hours)Lower cis:trans ratioFavors the kinetically formed product.
Long (e.g., > 8 hours, with equilibration)Higher cis:trans ratioAllows the reaction to reach thermodynamic equilibrium, favoring the more stable cis isomer.[1]
Temperature Low (e.g., Room Temperature)Lower cis:trans ratioFavors the kinetic product, which has a lower activation energy.[2]
High (e.g., Reflux)Higher cis:trans ratioProvides sufficient energy to overcome the activation barrier for the reverse reaction, enabling equilibration to the thermodynamically favored cis isomer.[2]
Catalyst Weak Acid / Low ConcentrationLower cis:trans ratioMay not efficiently catalyze the reverse reaction needed for equilibration.
Strong Acid (e.g., p-TsOH) / Higher ConcentrationHigher cis:trans ratioEffectively catalyzes both the forward and reverse reactions, facilitating the attainment of thermodynamic equilibrium.
Water Removal InefficientLower Yield / Potentially Lower cis:trans ratioThe presence of water can promote the reverse reaction, preventing the system from reaching a state that strongly favors the thermodynamic product.
Efficient (e.g., Dean-Stark)Higher Yield / Higher cis:trans ratioDrives the equilibrium towards the product side, and when combined with sufficient heat and time, allows for the formation of the thermodynamic product.

Experimental Protocols

Protocol for High Diastereoselectivity Synthesis of cis-4-Methyl-2-phenyl-1,3-dioxolane

This protocol is designed to favor the formation of the thermodynamically more stable cis isomer.

Materials:

  • Benzaldehyde (freshly distilled)

  • (rac)-1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or Benzene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, and reflux condenser.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol) and (rac)-1,2-propanediol (7.61 g, 100 mmol).

  • Add 100 mL of toluene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing for at least 8-12 hours, or until no more water is collected in the Dean-Stark trap and the reaction mixture has reached equilibrium (can be monitored by GC or NMR).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with 50 mL of water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a mixture of diastereomers, with the cis isomer being the major product.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_intermediates Transition States & Intermediates cluster_products Products reactants Benzaldehyde + 1,2-Propanediol hemiacetal Hemiacetal Intermediate reactants->hemiacetal + H+ ts1 TS_trans (Lower Ea) kinetic trans-Isomer (Kinetic Product, Less Stable) ts1->kinetic Fast, Reversible ts2 TS_cis (Higher Ea) thermodynamic cis-Isomer (Thermodynamic Product, More Stable) ts2->thermodynamic Slow, Reversible hemiacetal->ts1 - H2O hemiacetal->ts2 - H2O kinetic->thermodynamic Equilibration (Heat, Time)

Caption: Reaction pathway for the formation of cis and trans isomers.

troubleshooting_workflow start Low cis:trans Ratio Observed check_conditions Are reaction conditions favoring thermodynamic control? start->check_conditions increase_time Increase reaction time to allow for equilibration. check_conditions->increase_time No increase_temp Increase reaction temperature (e.g., reflux). check_conditions->increase_temp No check_catalyst Is a strong acid catalyst being used effectively? increase_time->check_catalyst increase_temp->check_catalyst use_ptsOH Use p-TsOH or another strong acid catalyst. check_catalyst->use_ptsOH No check_water_removal Is water being removed efficiently? check_catalyst->check_water_removal Yes use_ptsOH->check_water_removal use_deanstark Employ a Dean-Stark apparatus or drying agent. check_water_removal->use_deanstark No end High cis:trans Ratio Achieved check_water_removal->end Yes use_deanstark->end

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Challenges in the Cleavage of the 4-Methyl-2-phenyl-1,3-dioxolane Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of the 4-Methyl-2-phenyl-1,3-dioxolane protecting group. This acetal is a commonly used protecting group for 1,2-diols, and its efficient removal is crucial for the successful synthesis of complex molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of the this compound group.

Problem Potential Cause Suggested Solution
Incomplete or Slow Reaction Insufficiently acidic conditions: The hydrolysis of the acetal is acid-catalyzed and may be slow under mild acidic conditions.Increase the concentration of the acid catalyst or switch to a stronger acid. For example, if using pyridinium p-toluenesulfonate (PPTS), consider changing to p-toluenesulfonic acid (p-TsOH) or a dilute mineral acid like HCl.[1]
Steric Hindrance: The methyl group at the 4-position of the dioxolane ring can sterically hinder the approach of the catalyst and water, slowing down the reaction rate.[1]Increase the reaction temperature to overcome the activation energy barrier. However, be cautious of potential side reactions at elevated temperatures.
Presence of Water Scavengers: Residual dehydrating agents (e.g., molecular sieves) from the protection step will inhibit the hydrolytic cleavage.Ensure no dehydrating agents are present in the deprotection reaction mixture. Water is essential for the hydrolysis to proceed.[1]
Formation of Significant Byproducts Aldehyde Instability: The liberated benzaldehyde can be unstable under the reaction conditions.Use milder reaction conditions or a shorter reaction time. Purification of the product via chromatography may be necessary.
Side reactions of the deprotected diol: The newly exposed diol may undergo side reactions under the deprotection conditions.Choose a deprotection method that is compatible with the functional groups present in the substrate. Neutral conditions using a Lewis acid catalyst might be a better alternative.
Low Yield Incomplete reaction: As mentioned above, the reaction may not have gone to completion.Monitor the reaction progress carefully using TLC or LC-MS and allow for sufficient reaction time.
Product degradation: The desired product may be sensitive to the reaction conditions.Employ milder deprotection methods. For instance, using a catalytic amount of a Lewis acid in a non-aqueous solvent can be a gentler approach.
Difficult purification: The product may be difficult to separate from byproducts or starting material.Optimize the purification method, for example, by using a different solvent system for chromatography or by performing a derivatization to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the this compound protecting group?

A1: The most common methods involve acidic hydrolysis and Lewis acid-catalyzed cleavage. Acidic hydrolysis is typically performed using acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) in a protic solvent mixture containing water. Lewis acid-catalyzed cleavage offers a milder alternative and can be carried out with reagents like cerium(III) triflate, erbium(III) triflate, or iodine under neutral conditions.[2]

Q2: How does the methyl group at the 4-position affect the cleavage of the dioxolane?

A2: The methyl group at the 4-position introduces steric hindrance, which can make the cleavage of the this compound more challenging compared to the unsubstituted 2-phenyl-1,3-dioxolane.[1] This steric bulk can impede the approach of the acid catalyst and water to the acetal carbon, thus slowing down the rate of hydrolysis.[1] Consequently, more forcing conditions such as higher temperatures or stronger acids may be required for complete deprotection.[1]

Q3: What are some common side reactions to be aware of during the deprotection?

A3: Under strongly acidic conditions, the liberated benzaldehyde can undergo self-condensation or polymerization, leading to the formation of undesired byproducts.[1] Furthermore, if other acid-sensitive functional groups are present in the molecule, they may also react under the deprotection conditions. Careful selection of the deprotection method and reaction conditions is crucial to minimize these side reactions.

Q4: Can the this compound group be cleaved selectively in the presence of other protecting groups?

A4: Yes, selective cleavage is possible depending on the nature of the other protecting groups. For instance, this acetal is generally stable to basic conditions, allowing for the removal of base-labile protecting groups without affecting the dioxolane. For selective cleavage under acidic conditions, the relative acid lability of the protecting groups needs to be considered. Lewis acid-catalyzed methods often offer higher chemoselectivity.

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The starting material (the protected diol) is typically less polar than the deprotected diol product. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product spots on the TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the deprotection of benzylidene acetals, including analogs of this compound. Note: Specific quantitative data for the deprotection of this compound is limited in the literature. The data presented here for closely related structures can serve as a starting point for optimization.

Table 1: Acid-Catalyzed Deprotection of Benzylidene Acetals

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
2-Phenyl-1,3-dioxolanep-TsOH (cat.)Acetone/H₂OReflux2>95
4,5-Dimethyl-2-phenyl-1,3-dioxolane2M HClTHF25490
Methyl 4,6-O-benzylidene-α-D-glucopyranoside80% Acetic AcidH₂O100185

Table 2: Lewis Acid-Catalyzed Deprotection of Benzylidene Acetals

SubstrateReagentSolventTemperature (°C)Time (min)Yield (%)
2-Phenyl-1,3-dioxolaneCe(OTf)₃ (1 mol%)CH₃CN/H₂O801598
2-Phenyl-1,3-dioxolaneEr(OTf)₃ (5 mol%)CH₃CN253095
2-Phenyl-1,3-dioxolaneI₂ (10 mol%)Acetone25598

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

  • Dissolve the this compound protected compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux while monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Lewis Acid-Catalyzed Deprotection using Cerium(III) Triflate (Ce(OTf)₃)

  • Dissolve the this compound protected compound (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL).

  • Add a catalytic amount of cerium(III) triflate (e.g., 0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) while monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Deprotection cluster_troubleshooting Troubleshooting Steps start Start Deprotection Reaction check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Catalyst or Use Stronger Acid incomplete->increase_acid Slow Reaction increase_temp Increase Reaction Temperature incomplete->increase_temp Steric Hindrance Suspected check_water Ensure Presence of Water incomplete->check_water No Apparent Reason workup Work-up and Purification complete->workup increase_acid->check_completion increase_temp->check_completion check_water->check_completion Deprotection_Mechanism Acid-Catalyzed Deprotection Mechanism acetal This compound protonated_acetal Protonated Acetal acetal->protonated_acetal + H+ oxocarbenium Oxocarbenium Ion + Diol protonated_acetal->oxocarbenium Ring Opening hemiacetal Hemiacetal oxocarbenium->hemiacetal + H₂O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ product Benzaldehyde + 1,2-Propanediol protonated_hemiacetal->product - H+ H_plus H+ H2O H₂O minus_H_plus -H+

References

preventing side-product formation during 4-Methyl-2-phenyl-1,3-dioxolane deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 4-Methyl-2-phenyl-1,3-dioxolane. Our aim is to help you overcome common challenges and prevent the formation of unwanted side-products during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound, offering potential causes and solutions to ensure a high yield of your desired product.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Deprotection 1. Insufficient Catalyst: The amount of acid or hydrogenation catalyst may be too low. 2. Reaction Conditions Too Mild: The temperature or reaction time may be insufficient for complete conversion. 3. Poor Catalyst Activity: The hydrogenation catalyst may be poisoned or deactivated. 4. Presence of Water Scavengers: Residual drying agents from a previous step can inhibit hydrolysis.[1]1. Increase Catalyst Loading: Incrementally increase the amount of acid or hydrogenation catalyst. 2. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or GC-MS. 3. Use Fresh Catalyst: Employ fresh, high-quality catalyst for hydrogenolysis. 4. Ensure Absence of Drying Agents: Make sure no dehydrating agents are present in the deprotection reaction mixture.
Formation of an Unidentified Side-Product with a Lower Boiling Point Acid-Catalyzed Rearrangement: Under acidic conditions, the liberated 1,2-propanediol can undergo a pinacol-type rearrangement to form propanal.[2][3]1. Use Milder Acidic Conditions: Employ weaker acids (e.g., pyridinium p-toluenesulfonate) or Lewis acids (e.g., bismuth nitrate pentahydrate) that are less prone to inducing rearrangement.[1][4] 2. Maintain Low Temperatures: Perform the deprotection at the lowest effective temperature to minimize the rate of the rearrangement side-reaction. 3. Prompt Work-up: Neutralize the acid immediately upon reaction completion to prevent further side reactions.
Polymerization or Tar Formation Aldehyde Instability: The desired benzaldehyde product can be unstable under strongly acidic conditions, leading to polymerization or other decomposition pathways.1. Use Milder Deprotection Methods: Opt for catalytic hydrogenolysis or deprotection with milder Lewis acids. 2. Careful pH Control: If using acid, neutralize the reaction mixture promptly and gently upon completion. 3. Work-up at Low Temperature: Perform the work-up and extraction at reduced temperatures to minimize product degradation.
Incomplete Hydrogenolysis 1. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) can poison the palladium catalyst. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.1. Purify Starting Material: Ensure the starting material is free from catalyst poisons. 2. Increase Hydrogen Pressure: If equipment allows, increase the hydrogen pressure. Alternatively, use a transfer hydrogenation method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The two most common and effective methods for the deprotection of this compound are acid-catalyzed hydrolysis and catalytic hydrogenolysis.[5][6] Acid-catalyzed hydrolysis involves treating the acetal with an acid in the presence of water to yield benzaldehyde and 1,2-propanediol.[6] Catalytic hydrogenolysis typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the acetal, yielding toluene and 1,2-propanediol.[5]

Q2: I am observing a side-product that I suspect is propanal. How can I confirm its presence and prevent its formation?

A2: The formation of propanal is a known side-reaction during the acid-catalyzed deprotection of acetals derived from 1,2-propanediol.[2] This occurs via a pinacol-type rearrangement of the diol under acidic conditions.[3] You can confirm the presence of propanal using analytical techniques such as GC-MS, where it will appear as a volatile, low molecular weight compound.[7] To prevent its formation, it is recommended to use milder acidic conditions (e.g., Lewis acids), lower reaction temperatures, and to neutralize the reaction as soon as the deprotection is complete.

Q3: Can I selectively deprotect the this compound in the presence of other acid-sensitive functional groups?

A3: Yes, selective deprotection is possible by choosing a mild deprotection method. For instance, catalytic hydrogenolysis is generally compatible with many acid-sensitive groups.[5] If acid-catalyzed deprotection is necessary, using a mild Lewis acid like bismuth nitrate pentahydrate or cerium(III) triflate can often achieve deprotection of the acetal without affecting other sensitive groups like silyl ethers.[1][4]

Q4: My catalytic hydrogenolysis reaction is not going to completion. What can I do?

A4: Incomplete hydrogenolysis can be due to several factors. Ensure your starting material is pure and free from any potential catalyst poisons, such as sulfur-containing compounds. Use a fresh, high-quality palladium catalyst, as activity can decrease with age or improper storage. You can also try increasing the catalyst loading or the hydrogen pressure. Alternatively, switching to a transfer hydrogenation protocol using a hydrogen donor like triethylsilane or ammonium formate can sometimes be more effective.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection with p-Toluenesulfonic Acid (p-TsOH)

Objective: To deprotect this compound to benzaldehyde and 1,2-propanediol using a mild protic acid.

Materials:

  • This compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenolysis

Objective: To deprotect this compound to toluene and 1,2-propanediol under neutral conditions.

Materials:

  • This compound

  • Methanol (or Ethanol)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate, triethylsilane)[5]

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 10 mol% Pd) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at atmospheric pressure or slightly above). If using a hydrogen donor, add it at this stage.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow it to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The desired 1,2-propanediol can be isolated by distillation or chromatography if required. Toluene will also be present as a byproduct.

Visualizations

Deprotection_Troubleshooting cluster_start Start: Deprotection of this compound cluster_methods Deprotection Pathways cluster_acid_issues Acid Hydrolysis Troubleshooting cluster_h2_issues Hydrogenolysis Troubleshooting cluster_solutions Solutions start Choose Deprotection Method acid Acid-Catalyzed Hydrolysis start->acid Protic/Lewis Acid hydrogenolysis Catalytic Hydrogenolysis start->hydrogenolysis Pd/C, H2 incomplete_acid Incomplete Reaction acid->incomplete_acid rearrangement Side-Product (Propanal) acid->rearrangement polymerization Polymerization acid->polymerization product Desired Product: Benzaldehyde + 1,2-Propanediol acid->product Successful incomplete_h2 Incomplete Reaction hydrogenolysis->incomplete_h2 hydrogenolysis->product Successful solution_acid Increase Acid/Time/Temp Use Stronger Acid incomplete_acid->solution_acid solution_rearrangement Use Milder Acid (Lewis Acid) Lower Temperature Prompt Work-up rearrangement->solution_rearrangement solution_polymer Milder Conditions Prompt Neutralization polymerization->solution_polymer solution_h2 Fresh Catalyst Increase H2 Pressure Transfer Hydrogenation incomplete_h2->solution_h2 solution_acid->acid Retry solution_rearrangement->acid Retry solution_polymer->acid Retry solution_h2->hydrogenolysis Retry

Caption: Troubleshooting workflow for the deprotection of this compound.

Reaction_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_h2 Catalytic Hydrogenolysis start This compound intermediate Hemiacetal Intermediate start->intermediate H+, H2O products_h2 Toluene + 1,2-Propanediol start->products_h2 Pd/C, H2 products_acid Benzaldehyde + 1,2-Propanediol intermediate->products_acid side_product Propanal products_acid->side_product Rearrangement (Side-Reaction)

Caption: Reaction pathways for the deprotection of this compound.

References

Technical Support Center: Refinement of Reaction Conditions for 4-Methyl-2-phenyl-1,3-dioxolane Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-1,3-dioxolane. The information provided is intended to assist in refining reaction conditions to ensure the stability of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low or No Product Yield During Synthesis

  • Question: My reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound, which is an acetal, is a common issue that can often be attributed to several factors related to the reaction equilibrium. The formation of the dioxolane from benzaldehyde and 1,2-propanediol is a reversible reaction. To drive the equilibrium towards the product, the removal of water is crucial.

    Troubleshooting Steps:

    • Inefficient Water Removal: Ensure your water removal method is effective. A Dean-Stark apparatus is commonly used for this purpose when using a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[1] If you are not using a Dean-Stark trap, consider adding a drying agent like molecular sieves to the reaction mixture.

    • Catalyst Issues: The reaction is acid-catalyzed. Ensure you are using an appropriate catalyst, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid.[2] The catalyst may be degraded or inactive. Use a fresh batch of catalyst. The amount of catalyst can also be optimized; too little will result in a slow reaction, while too much can lead to side reactions.

    • Reaction Time and Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the scale and temperature. Refluxing in toluene (around 110°C) is a common condition.[2]

    • Purity of Reagents: Ensure that your starting materials, benzaldehyde and 1,2-propanediol, are pure. Impurities can interfere with the reaction. Benzaldehyde, for instance, can oxidize to benzoic acid, which can inhibit the reaction.

    • Stoichiometry: While a 1:1 molar ratio of benzaldehyde to 1,2-propanediol is the theoretical stoichiometry, using a slight excess of the diol can sometimes help to drive the reaction to completion.

Issue 2: Product Decomposition During Work-up or Purification

  • Question: I've successfully synthesized this compound, but it seems to be decomposing during the work-up or purification steps. Why is this happening and what can I do to prevent it?

  • Answer: this compound, like other acetals, is sensitive to acidic conditions and will hydrolyze back to its starting materials (benzaldehyde and 1,2-propanediol) in the presence of acid and water.

    Troubleshooting Steps:

    • Acidic Work-up: Avoid aqueous acidic conditions during the work-up. The acid catalyst used in the reaction must be neutralized before the addition of water. This is typically done by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, followed by a water wash until the aqueous layer is neutral.[2]

    • Purification Method:

      • Distillation: If you are purifying by distillation, ensure that no acidic residue is present. Distillation should be performed under reduced pressure to lower the required temperature and minimize thermal decomposition.[2]

      • Chromatography: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To prevent decomposition on the column, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~1%), to your eluent.

    • Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent exposure to moisture and acidic impurities in the air.

Issue 3: Presence of Impurities in the Final Product

  • Question: My final product of this compound shows impurities even after purification. What are the likely impurities and how can I improve the purity?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvent.

    Troubleshooting Steps:

    • Unreacted Starting Materials: If you observe benzaldehyde or 1,2-propanediol in your final product, it indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield" to improve the reaction conversion.

    • Side Products: Side reactions can occur, especially if the reaction temperature is too high or an inappropriate catalyst is used. One possible side product is the self-condensation of benzaldehyde. Optimizing the reaction conditions (temperature, catalyst loading) can minimize these.

    • Purification Efficiency:

      • Distillation: For distillation, ensure you have a fractionating column with sufficient theoretical plates to separate your product from impurities with close boiling points.

      • Chromatography: For column chromatography, careful selection of the eluent system is crucial for good separation. A gradient elution might be necessary.

    • Thorough Work-up: Ensure a thorough work-up to remove all water-soluble impurities and the catalyst. Multiple extractions and washes are recommended.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound stable?

A1: this compound is generally stable under neutral and basic conditions. However, it is labile to acid-catalyzed hydrolysis. Studies on similar 1,3-dioxolane structures have shown that hydrolysis can occur in a matter of hours at a pH of 3. At a neutral pH of 7, its stability can be questionable over extended periods, while it appears to be stable at a pH of 9.[3]

Q2: What is the mechanism of decomposition for this compound?

A2: The decomposition of this compound in the presence of acid and water is a hydrolysis reaction that proceeds via a carbocation intermediate. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation and cleavage of the hemiacetal intermediate yield the original benzaldehyde and 1,2-propanediol.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. For long-term storage, refrigeration at -20°C for up to a month or -80°C for up to six months is recommended.[5] It should be kept away from strong acids and oxidizing agents.[4]

Q4: Can I use a different diol or aldehyde to synthesize similar dioxolanes?

A4: Yes, the synthesis of 1,3-dioxolanes is a general method for protecting aldehydes and ketones. You can use various aldehydes and 1,2- or 1,3-diols to create a wide range of substituted dioxolanes. The reaction conditions may need to be optimized for different substrates, as steric hindrance and the electronic nature of the starting materials can affect the reaction rate and equilibrium.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and Analogues

ParameterConditionReactantsCatalystSolventYieldReference
Temperature-20°C to -15°C(±)-1-phenyl-1,2-ethanediol, acetaldehydep-Toluenesulfonic acidEtherHigh (not specified)[2]
Temperature110°C (reflux)R(-)-1-phenyl-1,2-ethanediol, paraldehydep-Toluenesulfonic acidToluene91.8% (crude)[2]
Temperature80°CBenzaldehyde, ethylene glycolNot specifiedCyclohexaneNot specified[1]
TemperatureRefluxAldehyde/ketone, diolCuSO₄CyclohexaneNot specified[1]

Table 2: Stability of 1,3-Dioxolane Derivatives under Different pH Conditions

CompoundpHConditionsHalf-life / StabilityReference
2-ethyl-4-methyl-1,3-dioxolane3AqueousHydrolysis in hours[3]
2-ethyl-4-methyl-1,3-dioxolane7AqueousStability is questionable[3]
2-ethyl-4-methyl-1,3-dioxolane9AqueousAppears stable[3]
Unsubstituted benzylidene acetal50.2 M PB D₂O buffer in CD₃CN~70.4 hours[5]
p-methoxybenzylidene acetal50.2 M PB D₂O buffer in CD₃CNToo fast to measure[5]

Note: Data for 2-ethyl-4-methyl-1,3-dioxolane and benzylidene acetals are used as approximations for the stability of this compound due to a lack of specific data for the target compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for acetal formation.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup or flash chromatography system

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add benzaldehyde (1.0 equivalent), 1,2-propanediol (1.2 equivalents), and toluene (sufficient to fill the flask to about half).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Monitor the reaction progress by TLC or GC to confirm the consumption of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture). If using chromatography, consider neutralizing the silica gel with triethylamine.

Mandatory Visualization

Synthesis_Pathway Benzaldehyde Benzaldehyde Dioxolane This compound Benzaldehyde->Dioxolane Propanediol 1,2-Propanediol Propanediol->Dioxolane Water Water Dioxolane->Water Catalyst H+ Catalyst->Dioxolane Catalyst

Caption: Synthesis of this compound.

Hydrolysis_Pathway Dioxolane This compound Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Dioxolane->Carbocation - H₂O Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Benzaldehyde Benzaldehyde Hemiacetal->Benzaldehyde Propanediol 1,2-Propanediol Hemiacetal->Propanediol

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_water Is water removal efficient? start->check_water check_catalyst Is the acid catalyst active and in the correct amount? check_water->check_catalyst Yes improve_water Improve water removal: - Use Dean-Stark - Add molecular sieves check_water->improve_water No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst and optimize loading check_catalyst->replace_catalyst No check_reagents Are the reagents pure? check_conditions->check_reagents Yes optimize_conditions Monitor reaction (TLC/GC) and adjust time/temp check_conditions->optimize_conditions No purify_reagents Purify starting materials check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes improve_water->check_catalyst replace_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low product yield.

References

addressing incomplete reactions in the synthesis of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic acid-catalyzed acetalization reaction. It involves the reaction of benzaldehyde with 1,2-propanediol (propylene glycol). This is an equilibrium reaction where water is a byproduct. To achieve a high yield, the water must be continuously removed from the reaction mixture.[1][2][3]

Q2: Why is the removal of water critical for this synthesis?

A2: The formation of this compound is a reversible process.[3] The presence of the water byproduct can shift the equilibrium back towards the starting materials (benzaldehyde and 1,2-propanediol), leading to an incomplete reaction and lower yields.[2] A Dean-Stark apparatus is commonly employed to effectively remove water as it is formed.[2][4]

Q3: What are the typical catalysts used for this reaction?

A3: A variety of acid catalysts can be used. Protic acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid are common.[5] Solid acid catalysts like Montmorillonite K10 and Amberlyst 15 are also effective and can simplify purification.[5]

Q4: What solvents are suitable for this reaction?

A4: Solvents that form an azeotrope with water are ideal for facilitating water removal with a Dean-Stark apparatus. Toluene and cyclohexane are frequently used for this purpose.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. Once water accumulation ceases, the reaction is likely complete. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to analyze aliquots of the reaction mixture over time.[4]

Troubleshooting Guide for Incomplete Reactions

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Inefficient Water Removal Ensure the Dean-Stark apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry water vapor into the trap.[2][6][7] Check for any leaks in the glassware. Using a drying agent like molecular sieves in a modified setup can also be effective, especially for small-scale reactions.[8]
Inactive or Insufficient Catalyst Use a fresh, anhydrous acid catalyst. If using a solid catalyst, ensure it has been properly activated and stored. Increase the catalyst loading if necessary, but be mindful of potential side reactions.
Poor Quality Reagents Ensure that the benzaldehyde is free of benzoic acid (which can form upon oxidation) and that the 1,2-propanediol is anhydrous. Using freshly distilled reagents is recommended.
Incorrect Reaction Temperature The reaction should be maintained at the reflux temperature of the chosen solvent to ensure efficient azeotropic removal of water.[4] Insufficient heating will lead to a slow or stalled reaction.
Insufficient Reaction Time Acetal formation can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction until no more water is collected in the Dean-Stark trap.[4]
Reagent Stoichiometry A slight excess of the diol (1,2-propanediol) can be used to help drive the reaction to completion.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Benzaldehyde

  • 1,2-Propanediol (propylene glycol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene or Cyclohexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 0.1 mol), 1,2-propanediol (e.g., 0.12 mol, 1.2 equivalents), and toluene (sufficient to fill about half the flask).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.002 mol, 2 mol%).

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue refluxing until no more water collects in the arm of the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Quantitative Data Summary

The yield of dioxolanes is influenced by the catalyst and reaction conditions. The following table summarizes findings from related acetalization reactions.

CatalystSubstratesSolventReaction Time (h)Conversion/Yield (%)
Montmorillonite K10Salicylaldehyde & various diolsToluene1-345-95
Amberlyst 15Salicylaldehyde & various diolsToluene2-440-90
p-TsOHCyclohexanone & Ethylene GlycolToluene2~95 (conversion)
CuSO₄ (Microwave)Aldehyde & DiolCyclohexane0.17-0.25High

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Visualizations

Troubleshooting Workflow for Incomplete Reaction

TroubleshootingWorkflow Start Incomplete Reaction Observed CheckWaterRemoval Check Water Removal Efficiency (Dean-Stark Setup, Reflux Rate) Start->CheckWaterRemoval WaterRemovalOK Water Removal Appears Efficient CheckWaterRemoval->WaterRemovalOK No Issues Found WaterRemovalNotOK Optimize Water Removal CheckWaterRemoval->WaterRemovalNotOK Issue Found CheckCatalyst Evaluate Catalyst (Age, Activity, Loading) WaterRemovalOK->CheckCatalyst CatalystOK Catalyst is Active and Sufficient CheckCatalyst->CatalystOK No Issues Found CatalystNotOK Replace/Increase Catalyst CheckCatalyst->CatalystNotOK Issue Found CheckReagents Verify Reagent Quality (Purity, Anhydrous) CatalystOK->CheckReagents ReagentsOK Reagents are High Quality CheckReagents->ReagentsOK No Issues Found ReagentsNotOK Purify/Replace Reagents CheckReagents->ReagentsNotOK Issue Found CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) ReagentsOK->CheckConditions ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK No Issues Found ConditionsNotOK Adjust Conditions CheckConditions->ConditionsNotOK Issue Found ConsultExpert Consult Senior Chemist or Literature ConditionsOK->ConsultExpert SolutionFound Problem Identified & Rectified WaterRemovalNotOK->SolutionFound CatalystNotOK->SolutionFound ReagentsNotOK->SolutionFound ConditionsNotOK->SolutionFound

Caption: Troubleshooting workflow for incomplete synthesis.

Reaction Pathway for this compound Synthesis

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzaldehyde Benzaldehyde Protonation Protonated Benzaldehyde Benzaldehyde->Protonation + H+ Propanediol 1,2-Propanediol Acid H+ (Acid Catalyst) Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + 1,2-Propanediol Carbocation Carbocation Intermediate Hemiacetal->Carbocation + H+ - H2O Dioxolane This compound Carbocation->Dioxolane Ring Closure - H+ Water Water (H2O) Water->Dioxolane (Removed to drive equilibrium)

Caption: Acid-catalyzed formation of this compound.

References

process improvements for the large-scale synthesis of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Methyl-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acid-catalyzed acetalization of benzaldehyde with propylene glycol (1,2-propanediol).[1][2] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the desired dioxolane.[1][3]

Q2: What are the typical starting materials and catalysts used in this synthesis?

A2: The synthesis typically employs benzaldehyde and propylene glycol as the primary reactants. A variety of Brønsted or Lewis acid catalysts can be utilized, with common choices including p-toluenesulfonic acid (p-TsOH), montmorillonite K10 clay, and cerium(III) triflate.[4][5][6] The reaction is often carried out in a solvent like toluene, which facilitates the azeotropic removal of water.[3][4]

Q3: What are the expected diastereomers of this compound, and is one preferred?

A3: The reaction produces a mixture of cis and trans diastereomers. It has been noted that mixtures with a higher proportion of the cis isomers are sensorially more valuable, possessing a more desirable fragrance profile.[4][7] The ratio of these isomers can be influenced by the specific reaction conditions.[3]

Q4: What are the key safety considerations for this synthesis?

A4: All chemicals should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Researchers must consult the Safety Data Sheets (SDS) for all reagents, such as benzaldehyde, propylene glycol, toluene, and the acid catalyst, before starting any experimental work.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Incomplete reaction due to residual water. 2. Inefficient catalyst. 3. Suboptimal reaction temperature or time. 4. Steric hindrance of starting materials.[6] 5. Loss of product during workup and purification.1. Ensure efficient water removal using a Dean-Stark apparatus or by adding a chemical water scavenger.[1] 2. Experiment with different acid catalysts (e.g., p-TsOH, montmorillonite K10, Ce(OTf)₃) to find the most effective one for your specific conditions.[5] 3. Optimize the reaction temperature (typically refluxing toluene) and monitor the reaction progress using techniques like TLC or GC.[4] 4. Ensure high-purity starting materials. 5. Carefully optimize extraction and purification steps to minimize product loss.
Poor Diastereoselectivity (Low cis/trans Ratio) 1. Reaction conditions may favor the formation of the trans isomer. 2. Thermodynamic vs. kinetic control of the reaction.1. Vary the reaction temperature; lower temperatures may favor the formation of one diastereomer. 2. The choice of catalyst can influence the diastereomeric ratio. Empirical testing of different catalysts may be necessary.
Formation of Side Products 1. Self-condensation of benzaldehyde. 2. Polymerization of starting materials or product under strong acidic conditions.1. Use a milder acid catalyst or a lower catalyst loading. 2. Control the reaction temperature carefully to avoid excessive heat. 3. Ensure that the reaction is not run for an unnecessarily long time.
Difficulty in Product Purification 1. Incomplete removal of the acid catalyst. 2. Presence of unreacted starting materials. 3. Formation of high-boiling point impurities.1. Thoroughly wash the organic phase with a base solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst.[4] 2. Use an excess of one reactant (typically the less expensive one) to drive the reaction to completion and simplify purification. 3. Purify the crude product by vacuum distillation or column chromatography on silica gel.[3][4][8]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for acetalization.

Materials:

  • Benzaldehyde

  • Propylene glycol (1,2-propanediol)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and a slight excess of propylene glycol.

  • Add toluene as the solvent, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Parameter Example 1 Example 2 Reference
Starting Material 1 (±)-1-Phenyl-1,2-ethanediolR(-)-1-Phenyl-1,2-ethanediol[7]
Starting Material 2 AcetaldehydeParaldehyde[4]
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid[4][7]
Solvent Diethyl etherToluene[4][7]
Reaction Temperature 5-10 °C, then 20 °CReflux (110 °C)[4][7]
Reaction Time 6 hours3 hours[4][7]
Crude Product Purity 84.3% (by GC)91.8% (by GC)[4][7]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add Reactants & Catalyst (Benzaldehyde, Propylene Glycol, p-TsOH, Toluene) reflux 2. Heat to Reflux with Dean-Stark Apparatus reactants->reflux monitor 3. Monitor Water Removal and Reaction Completion reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete wash 5. Wash with NaHCO₃, Water, and Brine cool->wash dry 6. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 7. Concentrate via Rotary Evaporation dry->concentrate purify 8. Purify by Vacuum Distillation or Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_water Is water removal complete? start->check_water check_catalyst Is the catalyst active? check_water->check_catalyst Yes improve_water_removal Improve water removal: - Check Dean-Stark setup - Use drying agent check_water->improve_water_removal No check_conditions Are reaction conditions (time, temp) optimal? check_catalyst->check_conditions Yes test_catalysts Test alternative catalysts: - Montmorillonite K10 - Ce(OTf)₃ check_catalyst->test_catalysts No optimize_conditions Optimize reaction time and temperature check_conditions->optimize_conditions No solution Yield Improved check_conditions->solution Yes improve_water_removal->solution test_catalysts->solution

References

method refinement for the selective protection of diols with 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the method refinement of selective diol protection using benzaldehyde or its equivalents to form cyclic acetals, such as 4-Methyl-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of forming a this compound or a similar benzylidene acetal?

A1: The primary application is to protect 1,2-diols or 1,3-diols during multi-step organic synthesis.[1][2] These cyclic acetals are stable under basic, nucleophilic, and reductive conditions, allowing for chemical modifications on other parts of the molecule.[3][4] The protecting group can be removed later under acidic conditions.[3][4]

Q2: What are the common reagents and catalysts used for this protection reaction?

A2: The reaction typically involves a diol and either benzaldehyde or a benzaldehyde equivalent like benzaldehyde dimethyl acetal.[1][3] An acid catalyst is required. Common catalysts include p-toluenesulfonic acid (TsOH), 10-camphorsulfonic acid (CSA), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[1] The choice of catalyst can significantly impact reaction time and selectivity.[1]

Q3: How is water managed during the reaction?

A3: The formation of acetals is an equilibrium reaction that produces water. To drive the reaction to completion, this water must be removed. Common methods include using a Dean-Stark apparatus with a refluxing solvent like cyclohexane or toluene to azeotropically remove water, or using chemical drying agents like molecular sieves.[4][5]

Q4: What determines the selectivity for protecting 1,2-diols vs. 1,3-diols?

A4: The selectivity is influenced by thermodynamic stability. Benzaldehyde acetals tend to form more stable six-membered rings with 1,3-diols.[2][6] In contrast, protecting groups derived from ketones, like acetone (forming an acetonide), are often used for 1,2-diols as they readily form five-membered rings.[6]

Q5: How is the benzylidene acetal protecting group typically removed (deprotection)?

A5: Deprotection is most commonly achieved through acid-catalyzed hydrolysis using aqueous acids like HCl or by transacetalization in a solvent like acetone.[3][4] Other methods include hydrogenolysis (e.g., Pd/C, H₂) which cleaves the acetal to reveal one hydroxyl group and a benzyl ether on the other oxygen.[3][7]

Experimental Protocols

Protocol 1: Diol Protection using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

This protocol describes an efficient method for the formation of a benzylidene acetal at room temperature.[1]

Materials:

  • Substrate diol (e.g., 1,2-propanediol)

  • Benzaldehyde dimethyl acetal

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (anhydrous)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a clean, dry flask, dissolve the substrate diol (1.0 mmol) in anhydrous acetonitrile (10 mL). If solubility is an issue, sonication can be applied.[1]

  • To the stirred solution, add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture. The reaction is typically conducted at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 1 hour.[1]

  • Once the starting material is consumed, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst.[1]

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product directly by silica gel column chromatography to isolate the desired this compound.

Protocol 2: Deprotection via Acidic Hydrolysis

This protocol outlines a general procedure for the removal of the benzylidene acetal protecting group.

Materials:

  • Protected diol (benzylidene acetal)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 1M solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzylidene acetal (1.0 mmol) in a mixture of acetone or THF and water (e.g., a 4:1 ratio, 10 mL).

  • Add a catalytic amount of aqueous HCl (e.g., 0.5 mL of a 1M solution).

  • Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction may take several hours.

  • Upon completion, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the deprotected diol. Further purification can be performed if necessary.

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly affect the outcome of the diol protection. The following table summarizes typical observations.

CatalystTypical ConditionsReaction TimeYieldNotes
Cu(OTf)₂ Acetonitrile, Room Temp< 1 hourHighFast and efficient, often avoids the need for aqueous workup.[1]
p-TsOH / CSA Acetonitrile or DMF, RefluxSeveral hoursGood to HighClassical method; may require elevated temperatures and longer times.[1]
ZrCl₄ Mild ConditionsVariableHighCan be highly efficient and chemoselective for acetalization.[4]
Iodine (I₂) (cat.) Neutral, Aprotic ConditionsVariableGood to HighProvides a mild alternative for forming cyclic acetals.[4]

Visual Guides

Reaction Mechanism

reaction_mechanism Figure 1: Acid-Catalyzed Acetal Formation Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Formation of Leaving Group cluster_step4 Step 4: Ring Closure cluster_step5 Step 5: Deprotonation A Benzaldehyde C Protonated Benzaldehyde (Oxocarbenium Ion Character) A->C + H+ B H-A (Acid Catalyst) E Hemiacetal Intermediate C->E + Diol D Diol (R-OH) F Protonated Hemiacetal E->F + H+ G Oxocarbenium Ion F->G - H2O H Protonated Dioxolane G->H Intramolecular Attack I Final Product (Dioxolane) H->I - H+

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism

General Experimental Workflow

workflow Figure 2: General Workflow for Diol Protection start Start: Diol Substrate reagents 1. Dissolve in Anhydrous Solvent 2. Add Benzaldehyde Equivalent start->reagents catalyst Add Acid Catalyst (e.g., Cu(OTf)₂) reagents->catalyst reaction Stir at appropriate temperature (e.g., Room Temp) catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., add Et₃N) monitor->quench Complete workup Workup: Concentrate under vacuum quench->workup purify Purify by Column Chromatography workup->purify product Protected Diol Product purify->product

Caption: Figure 2: General Workflow for Diol Protection

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested Solution(s)
Inactive Catalyst Use a fresh batch of the acid catalyst. Ensure anhydrous conditions as water can deactivate some Lewis acids.
Incomplete Reaction Increase the reaction time or slightly elevate the temperature. Confirm the reaction's endpoint with a reliable TLC analysis.
Equilibrium Not Shifted If using benzaldehyde directly, ensure water is effectively removed with a Dean-Stark trap or sufficient molecular sieves.[4][5] Consider switching to benzaldehyde dimethyl acetal, as this avoids water production.[1]
Product Decomposition The reaction conditions might be too harsh. Use a milder catalyst (e.g., Cu(OTf)₂) or run the reaction at a lower temperature.[1] Avoid prolonged exposure to acid during workup.
Substrate Insolubility If the diol is not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or use sonication to aid dissolution.[1]

Problem: Formation of Side Products

Possible CauseSuggested Solution(s)
Intermolecular Reaction If the substrate has multiple diol units or other reactive groups, oligomerization can occur. Run the reaction under more dilute conditions.
Formation of Acyclic Acetals This can happen if only one hydroxyl group reacts. Use a stoichiometric amount of the diol relative to the benzaldehyde equivalent or ensure conditions favor cyclization.
Side reactions with other functional groups Ensure that other functional groups in your molecule are compatible with acidic conditions. If not, they may need to be protected first.[8]
Stereoisomer Formation The reaction can produce diastereomers (cis/trans isomers at the acetal carbon).[9] These may be difficult to separate. Check literature for stereoselective conditions if a single isomer is required.

Problem: Difficulty with Deprotection

Possible CauseSuggested Solution(s)
Deprotection is Slow or Incomplete Increase the concentration of the acid catalyst or the reaction temperature. Ensure sufficient water is present for the hydrolysis to proceed.[10]
Substrate Degradation If the molecule contains other acid-sensitive groups, they may be cleaved during deprotection.[8] Use milder deprotection conditions, such as catalytic iodine in acetone or cerium(III) triflate in wet nitromethane, which can work under nearly neutral conditions.[4]
Difficulty Isolating Product The deprotected diol may be highly polar and water-soluble. After workup, you may need to use a more polar solvent for extraction or use techniques like lyophilization.

Troubleshooting Decision Tree

troubleshooting_tree Figure 3: Troubleshooting Logic for Low Yield start Problem: Low Yield cause1 Check TLC: Starting Material Remaining? start->cause1 cause2 Check TLC: New Spots (Side Products)? start->cause2 cause3 Check Workup: Product Loss? start->cause3 cause1->cause2 No sol1a Inefficient Water Removal? - Use Dean-Stark / Mol. Sieves - Switch to Benzaldehyde DMA cause1->sol1a Yes sol1b Inactive Catalyst? - Use fresh catalyst - Ensure anhydrous conditions cause1->sol1b Yes sol1c Insufficient Reaction Time/Temp? - Increase time - Gently warm reaction cause1->sol1c Yes cause2->cause3 No sol2a Conditions too harsh? - Use milder catalyst (e.g., Cu(OTf)₂) - Lower reaction temperature cause2->sol2a Yes sol2b Intermolecular reaction? - Use more dilute conditions cause2->sol2b Yes sol3a Decomposition on Silica? - Neutralize silica gel with Et₃N - Try a different purification method cause3->sol3a Yes sol3b Product is water-soluble? - Use continuous extraction - Saturate aqueous layer with salt cause3->sol3b Yes

Caption: Figure 3: Troubleshooting Logic for Low Yield

References

overcoming challenges in the stereoselective synthesis using 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis utilizing 4-Methyl-2-phenyl-1,3-dioxolane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and troubleshooting common issues encountered during their experiments with this versatile chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in stereoselective synthesis?

This compound is a chiral acetal derived from propylene glycol and benzaldehyde.[1] It serves as a chiral auxiliary, a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[2] Its rigid 1,3-dioxolane structure provides a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions such as enolate alkylations and aldol additions. The primary hydroxyl group on a related compound, (2-phenyl-1,3-dioxolan-4-yl)methanol, allows for the straightforward attachment of prochiral substrates, such as carboxylic acids, through esterification.[3]

Q2: How do I choose the correct stereoisomer of this compound for my desired product?

The choice of stereoisomer (e.g., (2R,4S) vs. (2S,4R)) is critical as it dictates the absolute stereochemistry of the newly formed chiral center. The selection depends on the desired enantiomer of the final product and the specific reaction mechanism. It is essential to consult literature precedents for similar transformations or to conduct preliminary experiments to determine the optimal isomer for your specific substrate and reaction conditions. The cis and trans isomers of 2-methyl-4-phenyl-1,3-dioxolane have been noted to have different sensory properties, indicating the importance of stereochemistry.[4][5]

Q3: What are the general conditions for attaching the chiral auxiliary to a substrate?

Typically, the chiral auxiliary, if it contains a hydroxyl group like (2-phenyl-1,3-dioxolan-4-yl)methanol, is attached to a carboxylic acid substrate via esterification.[3] Common methods include reaction with an acid chloride or anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] For substrates that are aldehydes or ketones, the dioxolane can be formed directly with a diol in the presence of an acid catalyst.[6][7]

Q4: Under what conditions can the this compound auxiliary be cleaved?

Cleavage of the acetal auxiliary is typically achieved under acidic conditions.[6] For ester-linked auxiliaries, hydrolysis with a base such as lithium hydroxide (LiOH) in a mixture of THF and water is a common method.[3] This step is crucial for isolating the desired chiral product and for the potential recovery and recycling of the chiral auxiliary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity 1. Incorrect reaction temperature: Temperature can significantly influence the transition state energies. 2. Inappropriate solvent: Solvent polarity can affect the chelation and conformation of the intermediate. 3. Wrong choice of base or Lewis acid: The counterion and steric bulk of the base or Lewis acid can impact facial selectivity. 4. Substrate control overriding auxiliary control. 1. Optimize reaction temperature: Screen a range of temperatures, often lower temperatures (-78 °C) favor higher selectivity.[8] 2. Solvent screening: Test a variety of solvents with different polarities (e.g., THF, toluene, dichloromethane). 3. Vary the base/Lewis acid: For enolate formations, consider bases like LDA, LiHMDS, or NaHMDS. For Lewis acid-catalyzed reactions, screen different acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). 4. Modify the substrate: If possible, alter the substrate to minimize its intrinsic stereochemical bias.
Low Reaction Yield 1. Incomplete enolate formation: The base may not be strong enough or used in insufficient quantity. 2. Decomposition of starting material or product. 3. Poor electrophile reactivity. 4. Inefficient cleavage of the auxiliary. 1. Use a stronger base or a slight excess: Ensure complete deprotonation by using a strong, non-nucleophilic base like LDA in stoichiometric amounts.[8][9] 2. Check reaction conditions: Ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. 3. Use a more reactive electrophile: Convert alkyl halides to more reactive triflates or use more reactive alkylating agents. 4. Optimize cleavage conditions: Screen different acids or bases and reaction times for the cleavage step.
Difficulty in Removing the Chiral Auxiliary 1. Steric hindrance around the acetal or ester linkage. 2. Acid or base sensitive functional groups elsewhere in the molecule. 3. Formation of stable byproducts. 1. Use harsher cleavage conditions: This may include stronger acids/bases or higher temperatures, but proceed with caution to avoid product degradation. 2. Employ milder, chemoselective cleavage reagents: For example, use specific enzymes or milder Lewis acids for acetal cleavage.[6] 3. Analyze byproducts: Use techniques like NMR or MS to identify byproducts and adjust the workup procedure accordingly.
Epimerization of the Chiral Center 1. Presence of acidic or basic impurities during workup or purification. 2. Prolonged reaction times at elevated temperatures. 1. Careful workup: Neutralize the reaction mixture carefully and avoid exposure to strong acids or bases. 2. Minimize reaction time and temperature: Monitor the reaction closely and quench it as soon as it is complete. 3. Purify under neutral conditions: Use chromatography on neutral silica gel or alumina.

Experimental Protocols

General Procedure for Diastereoselective Alkylation of an Ester Derived from (2-phenyl-1,3-dioxolan-4-yl)methanol

This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.

  • Esterification of the Chiral Auxiliary:

    • To a solution of (2R,4S)-2-phenyl-1,3-dioxolane-4-methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Add the desired acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the chiral ester (1.0 eq.) in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF dropwise and stir for 30-60 minutes to ensure complete enolate formation.[8]

    • Add the alkyl halide (1.2 eq.) and stir at -78 °C for several hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated ester in a mixture of THF and water (3:1).

    • Add LiOH (3.0 eq.) and stir at room temperature for 12-24 hours.[3]

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid with diethyl ether.

    • Dry the organic layer, concentrate, and purify the final product.

Data Presentation

The following table summarizes typical results that can be expected for a diastereoselective alkylation using a chiral auxiliary similar to this compound. Actual results will vary depending on the specific substrate and reaction conditions.

EntryElectrophile (R-X)BaseTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃ILDA-7895:585
2BnBrLDA-78>98:290
3Allyl-BrLiHMDS-7892:882
4CH₃CH₂INaHMDS-7893:788

Visualizations

experimental_workflow cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary Esterification Esterification Auxiliary->Esterification Substrate Prochiral Substrate Substrate->Esterification Chiral_Ester Chiral Ester Adduct Esterification->Chiral_Ester Enolate_Formation Enolate Formation (Base, -78°C) Chiral_Ester->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Cleavage Cleavage (e.g., LiOH) Alkylated_Product->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Stereoselective Synthesis.

troubleshooting_logic Start Experiment Start Problem Low Diastereoselectivity? Start->Problem Solution1 Optimize Temperature (e.g., lower to -78°C) Problem->Solution1 Yes Low_Yield Low Yield? Problem->Low_Yield No Solution2 Screen Solvents (THF, Toluene, etc.) Solution1->Solution2 Solution3 Vary Base/Lewis Acid Solution2->Solution3 Good_Result High Diastereoselectivity Solution3->Good_Result Good_Result->Low_Yield Yield_Solution1 Ensure Anhydrous Conditions Low_Yield->Yield_Solution1 Yes Successful_Reaction Successful Reaction Low_Yield->Successful_Reaction No Yield_Solution2 Use Stronger Base (e.g., LDA) Yield_Solution1->Yield_Solution2 Yield_Solution3 Check Electrophile Reactivity Yield_Solution2->Yield_Solution3 Yield_Solution3->Successful_Reaction

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Guide to 4-Methyl-2-phenyl-1,3-dioxolane and Other Benzylidene Acetals in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylidene acetals are a cornerstone of synthetic chemistry, serving as robust protecting groups for 1,2- and 1,3-diols, particularly in the synthesis of complex molecules like carbohydrates and pharmaceuticals.[1] Their stability under a range of conditions and the stereochemical implications of their formation make them a versatile tool for chemists. This guide provides a detailed comparison of 4-Methyl-2-phenyl-1,3-dioxolane with other common benzylidene acetals, supported by experimental data and protocols to aid in the selection of the most appropriate protecting group for a given synthetic challenge.

Introduction to Benzylidene Acetals

Benzylidene acetals are formed by the acid-catalyzed reaction of benzaldehyde or its derivatives with a diol.[1] The resulting cyclic acetal protects the hydroxyl groups from a wide variety of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments.[2] They are, however, readily cleaved under acidic conditions, allowing for deprotection when required.[2]

This guide will focus on the comparison of this compound with its close structural relatives:

  • 2-Phenyl-1,3-dioxolane: Derived from ethylene glycol.

  • 2-Phenyl-1,3-dioxane: Derived from 1,3-propanediol.

  • 4,6-O-Benzylidene acetals of pyranosides: A common application in carbohydrate chemistry.

The choice of the diol and any substitution on the benzaldehyde or diol backbone can significantly influence the stability, reactivity, and stereochemical outcome of subsequent reactions.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of benzylidene acetals are key to their application. The following table summarizes the key properties of this compound and its counterparts.

PropertyThis compound2-Phenyl-1,3-dioxolane2-Phenyl-1,3-dioxane
CAS Number 2568-25-4[3]936-51-6[4]5450-93-1
Molecular Formula C₁₀H₁₂O₂[3]C₉H₁₀O₂[4]C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [3]150.17 g/mol [4]164.20 g/mol
Boiling Point 83-85 °C (4 mmHg)224-226 °C (lit.)106-108 °C (12 mmHg)
Density 1.065 g/mL1.12 g/mL1.08 g/mL
Refractive Index 1.5091.5281.526

Performance Comparison: Stability and Reactivity

The stability of a benzylidene acetal is a critical factor in its utility as a protecting group. This is primarily influenced by the ring size of the dioxacycloalkane and the substitution pattern.

Ring Size:

  • 1,3-Dioxolanes (5-membered rings): Generally, five-membered rings like 2-phenyl-1,3-dioxolane and this compound are kinetically favored in their formation.

  • 1,3-Dioxanes (6-membered rings): Six-membered rings, such as 2-phenyl-1,3-dioxane, are often thermodynamically more stable. This increased stability is attributed to the chair conformation of the six-membered ring, which minimizes steric strain.

Substitution:

The methyl group at the 4-position in this compound introduces a chiral center and can influence the stereochemical outcome of reactions at adjacent centers. Furthermore, substituents on the phenyl ring of the benzylidene group can modulate the acetal's stability. Electron-withdrawing groups generally increase stability towards acidic hydrolysis, while electron-donating groups decrease it.

Experimental Protocols

Synthesis of Benzylidene Acetals

General Procedure for the Synthesis of this compound:

This protocol is adapted from general methods for acetal formation.

Materials:

  • Propane-1,2-diol

  • Benzaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propane-1,2-diol (1.0 eq), benzaldehyde (1.05 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Deprotection of Benzylidene Acetals

General Procedure for Acid-Catalyzed Hydrolysis:

Materials:

  • Benzylidene acetal

  • Acetic acid

  • Water

  • Methanol or Tetrahydrofuran (THF) as a co-solvent

Procedure:

  • Dissolve the benzylidene acetal in a mixture of acetic acid and water (e.g., 80% acetic acid in water). A co-solvent like methanol or THF can be used to improve solubility.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the deprotected diol.

Visualization of Synthetic Workflow and Logic

Experimental Workflow for Comparing Benzylidene Acetal Stability

The following diagram illustrates a typical workflow for evaluating the stability of different benzylidene acetals under acidic conditions.

G cluster_0 Acetal Synthesis cluster_1 Hydrolysis Study cluster_2 Data Analysis diol1 Propane-1,2-diol acetal1 Acetal 1 diol1->acetal1 4-Methyl-2-phenyl- 1,3-dioxolane diol2 Ethylene glycol acetal2 Acetal 2 diol2->acetal2 2-Phenyl- 1,3-dioxolane diol3 1,3-Propanediol acetal3 Acetal 3 diol3->acetal3 2-Phenyl- 1,3-dioxane benz Benzaldehyde benz->acetal1 benz->acetal2 benz->acetal3 cat Acid Catalyst cat->acetal1 cat->acetal2 cat->acetal3 analysis Reaction Monitoring (TLC, GC, NMR) acetal1->analysis acetal2->analysis acetal3->analysis acid Acidic Conditions (e.g., aq. AcOH) acid->acetal1 acid->acetal2 acid->acetal3 kinetics Determine Hydrolysis Rate Constants (k) analysis->kinetics comparison Compare Stability: k1 vs k2 vs k3 kinetics->comparison

Caption: Workflow for the comparative stability analysis of benzylidene acetals.

Signaling Pathway Analogy: Protecting Group Strategy in Multi-step Synthesis

The strategic use of protecting groups in a multi-step synthesis can be compared to a signaling pathway where specific signals (reagents) trigger downstream events while other pathways are blocked (protected).

G start Polyfunctional Molecule protect Protect Diol with Benzylidene Acetal start->protect reaction1 Reaction on other functional group (e.g., Oxidation of Alcohol) protect->reaction1 deprotect Deprotect Diol (Acidic Hydrolysis) reaction1->deprotect reaction2 Reaction on liberated Diol deprotect->reaction2 final Final Product reaction2->final

Caption: Logic of a protecting group strategy in organic synthesis.

Conclusion

This compound is a valuable benzylidene acetal for the protection of propane-1,2-diol and related structures. Its performance is comparable to other common benzylidene acetals, with the key differentiating factors being the five-membered ring structure and the presence of a methyl group, which introduces a chiral center. The choice between this compound and other benzylidene acetals will depend on the specific requirements of the synthetic route, including the desired stereochemical outcome and the stability needed for subsequent reaction steps. The experimental protocols and workflows provided in this guide offer a starting point for the rational selection and application of these essential protecting groups in research and development.

References

A Comparative Guide to 4-Methyl-2-phenyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane as Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multi-step synthesis of complex organic molecules, the judicious selection of protecting groups is paramount to achieving high yields and preventing unwanted side reactions. This guide provides a comprehensive comparison of two commonly used cyclic acetal protecting groups for 1,2-diols: 4-methyl-2-phenyl-1,3-dioxolane (a benzylidene acetal) and 2,2-dimethyl-1,3-dioxolane (an acetonide or isopropylidene ketal). This comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Benzylidene Acetals and Acetonides

Both this compound and 2,2-dimethyl-1,3-dioxolane are cyclic acetals used to protect 1,2-diols. They are generally stable under neutral and basic conditions but can be cleaved under acidic conditions.[1] The choice between these two protecting groups often depends on the required stability towards acid and the desired deprotection conditions.

This compound is formed from the reaction of a 1,2-diol with benzaldehyde. The phenyl group provides additional stability to the acetal.

2,2-dimethyl-1,3-dioxolane , commonly known as an acetonide, is formed from the reaction of a 1,2-diol with acetone.[2] It is one of the most common protecting groups for diols.

Comparative Stability and Reactivity

The primary distinction between benzylidene acetals and acetonides lies in their relative stability towards acidic hydrolysis. Generally, benzylidene acetals are more stable than acetonides. This difference in stability can be exploited for selective deprotection in molecules containing both types of protecting groups.

Protecting GroupStructureReagent for ProtectionGeneral Acid StabilityCleavage Conditions
This compound
Benzaldehyde or Benzaldehyde dimethyl acetalMore StableStronger acidic conditions or hydrogenolysis[1][3]2,2-dimethyl-1,3-dioxolane Acetone or 2,2-DimethoxypropaneLess StableMilder acidic conditions[4][5]

A notable example of the differential stability is the selective cleavage of a benzylidene acetal in the presence of an acetonide using tin(II) chloride. In one study, attempts to form a disaccharide by linking two building blocks, one containing a benzylidene acetal, resulted in the deprotection of the benzylidene acetal while the acetonide group on the other building block would likely remain unaffected under these conditions.[6][7] This highlights the milder conditions required for benzylidene acetal cleavage with specific Lewis acids, which may not affect the more robust acetonide. Conversely, acetonides can be cleaved under conditions that leave benzylidene acetals intact. For example, very mild acidic conditions can selectively remove an acetonide.

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the protection of a 1,2-diol as a this compound and a 2,2-dimethyl-1,3-dioxolane, followed by their respective deprotection.

Protection of 1,2-Propanediol

G cluster_0 Protection with Benzaldehyde cluster_1 Protection with Acetone 1,2-Propanediol_B 1,2-Propanediol Benzaldehyde_B Benzaldehyde p-TsOH_B p-TsOH (cat.) Toluene_B Toluene, Dean-Stark Dioxolane_B This compound 1,2-Propanediol_A 1,2-Propanediol Acetone_A Acetone p-TsOH_A p-TsOH (cat.) Dioxolane_A 2,2-Dimethyl-1,3-dioxolane

Protocol 1: Synthesis of this compound [8]

  • Materials:

    • 1,2-Propanediol (1.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • p-Toluenesulfonic acid monohydrate (0.02 equiv)

    • Toluene

  • Procedure:

    • To a solution of 1,2-propanediol in toluene, add benzaldehyde and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2,2-dimethyl-1,3-dioxolane [9]

  • Materials:

    • 1,2-Propanediol (1.0 equiv)

    • Acetone (excess)

    • Anhydrous copper(II) sulfate or a catalytic amount of p-toluenesulfonic acid

  • Procedure:

    • Suspend anhydrous copper(II) sulfate in a solution of 1,2-propanediol in excess acetone. Alternatively, dissolve the diol in acetone with a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

    • Once the reaction is complete, filter off the solid catalyst (if using copper sulfate) and wash it with acetone.

    • Neutralize the filtrate with a mild base (e.g., sodium bicarbonate) if an acid catalyst was used.

    • Remove the excess acetone under reduced pressure.

    • The resulting crude product can often be used without further purification, or it can be distilled.

Deprotection of the Dioxolanes

G cluster_0 Deprotection of Benzylidene Acetal cluster_1 Deprotection of Acetonide Dioxolane_B This compound Acid_B Aqueous Acid (e.g., HCl, H2SO4) Solvent_B THF or Acetone Diol_B 1,2-Propanediol Dioxolane_A 2,2-Dimethyl-1,3-dioxolane Acid_A Aqueous Acid (e.g., AcOH, p-TsOH) Solvent_A THF or Acetone Diol_A 1,2-Propanediol

Protocol 3: Deprotection of this compound [10]

  • Materials:

    • This compound (1.0 equiv)

    • Aqueous solution of a strong acid (e.g., 1M HCl or 1M H₂SO₄)

    • A cosolvent such as tetrahydrofuran (THF) or acetone

  • Procedure:

    • Dissolve the benzylidene acetal in THF or acetone.

    • Add the aqueous acid solution and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diol.

Protocol 4: Deprotection of 2,2-dimethyl-1,3-dioxolane [4]

  • Materials:

    • 2,2-dimethyl-1,3-dioxolane (1.0 equiv)

    • Aqueous solution of a mild acid (e.g., 80% acetic acid or a catalytic amount of p-toluenesulfonic acid in acetone/water)

    • A cosolvent such as THF or acetone

  • Procedure:

    • Dissolve the acetonide in the chosen solvent system.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • When the reaction is complete, neutralize with a mild base if necessary.

    • Work up the reaction as described in Protocol 3 to isolate the diol.

Summary and Recommendations

The choice between this compound and 2,2-dimethyl-1,3-dioxolane as a protecting group for 1,2-diols should be guided by the specific requirements of the synthetic route.

  • Choose 2,2-dimethyl-1,3-dioxolane (acetonide) when a readily cleavable protecting group is needed. It is ideal for syntheses that do not involve strongly acidic conditions in subsequent steps. Its removal can be achieved under very mild acidic conditions, which is advantageous when other acid-sensitive functional groups are present.

  • Choose this compound (benzylidene acetal) when a more robust protecting group is required that can withstand more acidic conditions. The increased stability of the benzylidene acetal makes it suitable for synthetic pathways where other, more labile protecting groups need to be removed selectively. Additionally, the phenyl group can be a useful chromophore for UV visualization during chromatography. The benzylidene acetal also offers an alternative deprotection method via hydrogenolysis, which can be beneficial in the presence of acid-sensitive functionalities.

By understanding the relative stabilities and the specific conditions for the formation and cleavage of these two protecting groups, researchers can develop more efficient and selective synthetic strategies for the preparation of complex molecules.

References

A Comparative Study of Lewis Acid Catalysts for the Synthesis of 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-2-phenyl-1,3-dioxolane, a valuable acetal for the protection of 1,2-diols and a key intermediate in various synthetic pathways, is critically dependent on the choice of an efficient catalyst. Lewis acids are widely employed to promote the condensation reaction between benzaldehyde and propylene glycol. This guide provides an objective comparison of the performance of several common Lewis acid catalysts for this transformation, supported by experimental data from various studies.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the synthesis of this compound is primarily evaluated based on reaction yield, reaction time, and the required reaction conditions. The following table summarizes the performance of selected Lewis acid catalysts based on data reported in the scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a compilation from various sources.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference
SnCl₄ 1Dichloromethane-78 to 206 hHigh[1]
ZnCl₂ 10DichloromethaneRoom Temp.1 - 2 h85 - 97[2]
FeCl₃ 10 - 20Solvent-free or Toluene80 - 1100.5 - 2 hHigh[3][4]
Montmorillonite K-10 20 wt%Solvent-free (MW) or Toluene60 - 1105 min - 2 h90 - 99[5][6]
Zeolites (e.g., H-ZSM-5) VariesToluene1101 - 4 hHigh[5][7]

Note: "High" yield indicates that the source reported a good to excellent yield without specifying the exact percentage. Reaction conditions and yields can vary significantly based on the specific zeolite type and its preparation.

Discussion of Catalysts

Tin(IV) Chloride (SnCl₄): A powerful Lewis acid that can catalyze the reaction at low temperatures, which can be advantageous for sensitive substrates. However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.

Zinc Chloride (ZnCl₂): A versatile and cost-effective Lewis acid that provides high yields at room temperature. Its moderate reactivity makes it a good choice for a wide range of substrates.

Iron(III) Chloride (FeCl₃): An inexpensive and readily available Lewis acid that is effective at elevated temperatures. It can be used in solvent-free conditions, which is environmentally advantageous.

Montmorillonite K-10: A type of clay that acts as a heterogeneous catalyst. It is environmentally friendly, easy to handle, and can be recycled. Under microwave irradiation, it can lead to remarkably short reaction times and high yields.

Zeolites: These are microporous aluminosilicates that function as heterogeneous catalysts. Their shape-selective properties can sometimes lead to higher selectivity. The catalytic activity depends on the specific type of zeolite and its acidity.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound using a Lewis acid catalyst. Specific conditions should be optimized based on the chosen catalyst.

Materials:

  • Benzaldehyde

  • Propylene glycol

  • Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Montmorillonite K-10)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene) or solvent-free conditions

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add benzaldehyde (1 equivalent) and propylene glycol (1.2 equivalents).

  • Solvent Addition: If a solvent is used, add the anhydrous solvent to the flask.

  • Catalyst Addition: Add the Lewis acid catalyst to the reaction mixture. The amount will vary depending on the chosen catalyst (refer to the table above).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or heated to reflux) and for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a homogeneous catalyst was used, quench the reaction by adding a saturated solution of sodium bicarbonate. If a heterogeneous catalyst was used, filter off the catalyst.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualizing the Catalytic Process

The following diagrams illustrate the general mechanism of Lewis acid-catalyzed acetalization and a typical experimental workflow.

Lewis_Acid_Catalyzed_Acetalization Reactants Benzaldehyde + Propylene Glycol ActivatedCarbonyl Activated Carbonyl [Ph-CHO--LA] Reactants->ActivatedCarbonyl + LA LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack ActivatedCarbonyl->NucleophilicAttack Intermediate Hemiacetal Intermediate NucleophilicAttack->Intermediate Protonation Protonation of OH Intermediate->Protonation WaterLoss Loss of Water Protonation->WaterLoss Oxocarbenium Oxocarbenium Ion WaterLoss->Oxocarbenium Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Product This compound Cyclization->Product RegeneratedCatalyst Regenerated LA Product->RegeneratedCatalyst - LA Experimental_Workflow Start Start Mixing Mix Benzaldehyde, Propylene Glycol, & Catalyst Start->Mixing Reaction Stir at appropriate Temperature & Time Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Quench/Filter) Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification Product Pure Product Purification->Product

References

A Comparative Guide to Chiral Auxiliaries: Evaluating 4-Methyl-2-phenyl-1,3-dioxolane Analogs Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. Chiral auxiliaries are indispensable tools in asymmetric synthesis, guiding reactions to yield specific stereoisomers. This guide provides an objective comparison of the theoretical efficacy of a 4-Methyl-2-phenyl-1,3-dioxolane-based chiral auxiliary with the well-established and widely utilized Evans' oxazolidinones and Oppolzer's sultams. The comparison is supported by extensive experimental data for the established auxiliaries in key asymmetric transformations.

While direct experimental validation for this compound as a chiral auxiliary is not extensively documented in peer-reviewed literature, its structural analog, (2-phenyl-1,3-dioxolan-4-yl)methanol, presents a promising and cost-effective alternative derived from readily available glycerol and benzaldehyde.[1] This guide will therefore use the proposed reactivity of this analog as a basis for comparison, offering a forward-looking perspective for researchers exploring novel chiral auxiliaries.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to confer high diastereoselectivity and yield in carbon-carbon bond-forming reactions, and the ease of its subsequent removal. The following tables summarize the performance of Evans' oxazolidinones and Oppolzer's sultams in benchmark asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for the stereoselective formation of α-substituted chiral carboxylic acids.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionyl imideBenzyl bromide90-95>99Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionyl imideAllyl iodide~8598Smith, T. E. et al. J. Chem. Educ.2008 , 85, 695
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-propionyl imideMethyl iodide85-95>98Oppolzer, W. et al. Helv. Chim. Acta1988 , 71, 1553-1565
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-propionyl imideBenzyl bromide89>98Oppolzer, W. et al. Helv. Chim. Acta1988 , 71, 1553-1565
(4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (Proposed) N/AN/AN/AN/ATheoretical
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, with the chiral auxiliary controlling the stereochemistry of the two newly formed chiral centers.

Chiral AuxiliaryAldehydeEnolate SourceYield (%)Diastereomeric Ratio (syn:anti)Reference
(4S)-4-Benzyl-2-oxazolidinone IsobutyraldehydeN-propionyl imide (Boron enolate)80-92>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone BenzaldehydeN-propionyl imide (Boron enolate)70-85>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) IsovaleraldehydeN-propionyl imide (Titanium enolate)9098:2Oppolzer, W. et al. Tetrahedron Lett.1990 , 31, 991-994
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) BenzaldehydeN-acetyl imide (Boron enolate)8998:2Oppolzer, W. et al. Tetrahedron Lett.1990 , 31, 991-994
(4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (Proposed) N/AN/AN/AN/ATheoretical

Visualizing the Workflow and Comparison

To better understand the application of these chiral auxiliaries, the following diagrams illustrate the general experimental workflow and a logical comparison of their key attributes.

G cluster_workflow General Experimental Workflow for Chiral Auxiliary Mediated Synthesis A 1. Attachment of Chiral Auxiliary (Acylation) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B C 3. Purification of Diastereomers (Chromatography/Crystallization) B->C D 4. Cleavage of Chiral Auxiliary C->D E Enantiomerically Pure Product D->E F Recovered Chiral Auxiliary D->F

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Auxiliaries Chiral Auxiliary Comparison Evans Evans' Oxazolidinone Structure: Oxazolidinone core Performance: High syn-selectivity in aldol reactions, excellent for alkylations Cleavage: LiOH/H2O2, LiBH4, etc. Status: Well-established, widely used Auxiliaries->Evans Established Oppolzer Oppolzer's Sultam Structure: Camphor-derived sultam Performance: High selectivity in various reactions including Diels-Alder and alkylations Cleavage: LiAlH4, hydrolysis Status: Well-established, robust Auxiliaries->Oppolzer Established Dioxolane 2-Phenyl-1,3-dioxolane based Structure: Dioxolane core from glycerol/benzaldehyde Performance: Proposed to offer good stereocontrol due to rigid scaffold Cleavage: Standard hydrolysis/reduction methods applicable Status: Investigational, potentially cost-effective Auxiliaries->Dioxolane Proposed Alternative

Caption: Logical comparison of chiral auxiliaries.

G Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) Adduct Chiral Adduct Prochiral->Adduct Attachment ChiralAux Chiral Auxiliary ChiralAux->Adduct Enolate Diastereotopic Enolate Faces Adduct->Enolate Enolization Product Diastereomerically Enriched Product Enolate->Product Sterically directed attack Electrophile Electrophile (E+) Electrophile->Product

Caption: Signaling pathway for stereochemical induction by a chiral auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.[2]

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the N-propionyl imide, which can be purified by column chromatography.

  • Alkylation: To a solution of the N-propionyl imide (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise. Stir the resulting solution for 30 minutes to form the (Z)-enolate. Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by column chromatography.[2]

  • Cleavage of the Auxiliary: The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Aqueous hydrogen peroxide (30%) is added, followed by the dropwise addition of aqueous lithium hydroxide. The mixture is stirred at 0 °C for 1 hour.[3][4] The reaction is quenched by the addition of aqueous sodium sulfite solution. After stirring for 15 minutes, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified and extracted with an organic solvent to isolate the chiral carboxylic acid.[3][4]

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol outlines a standard procedure for a boron-mediated asymmetric aldol reaction.[5]

  • Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred at 0 °C for 30-60 minutes to generate the (Z)-boron enolate.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.2 eq.) in anhydrous dichloromethane is added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then warmed to 0 °C and stirred for an additional hour.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the syn-aldol adduct.[6]

  • Auxiliary Cleavage: Cleavage to the corresponding β-hydroxy carboxylic acid can be achieved using lithium hydroxide and hydrogen peroxide as described in the alkylation protocol. Reductive cleavage to the 1,3-diol can be performed using reagents such as lithium borohydride.[5]

Protocol 3: Proposed Asymmetric Aldol Reaction using a (2-phenyl-1,3-dioxolan-4-yl)methanol Auxiliary

The following is a proposed protocol based on the structural characteristics of the auxiliary and established principles of asymmetric synthesis.[1]

  • Attachment of the Auxiliary (Esterification): To a solution of (4R)-(2-phenyl-1,3-dioxolan-4-yl)methanol (1 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP in dichloromethane at 0 °C, add propanoic anhydride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours. Quench with 1 M HCl and separate the layers. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. The crude product is purified by column chromatography.[1]

  • Diastereoselective Aldol Reaction (Proposed): Dissolve the resulting chiral ester (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq.) to form the enolate. After stirring for 30-60 minutes, add the desired aldehyde (1.1 eq.). Stir at -78 °C for 1-3 hours. Quench the reaction with saturated aqueous ammonium chloride.

  • Cleavage of the Auxiliary (Proposed): The aldol adduct can be hydrolyzed to the β-hydroxy acid using standard conditions, such as lithium hydroxide in a THF/water mixture. Reductive cleavage with a reagent like lithium aluminum hydride would yield the corresponding chiral 1,3-diol.[7]

Conclusion

Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many asymmetric transformations, offering high levels of stereocontrol and predictable outcomes. However, the exploration of new chiral auxiliaries is vital for the advancement of synthetic chemistry. While lacking extensive empirical data, 1,3-dioxolane-based auxiliaries, such as the analog of this compound discussed herein, present a theoretically sound and potentially economical alternative. Their rigid structure and derivation from inexpensive starting materials make them an attractive target for future research and development in the field of asymmetric synthesis. The provided protocols offer a solid foundation for the application of established auxiliaries and a starting point for the validation of these promising new candidates.

References

comparing the stability of 4-Methyl-2-phenyl-1,3-dioxolane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of protecting groups is paramount to designing robust synthetic routes and ensuring drug substance integrity. This guide provides a detailed comparison of the stability of 4-Methyl-2-phenyl-1,3-dioxolane, a common acetal protecting group, under both acidic and basic conditions. The information presented is supported by established chemical principles and analogous experimental data from the scientific literature.

This compound, an acetal derived from benzaldehyde and propylene glycol, is widely utilized to protect the carbonyl group of aldehydes. Its stability profile is a critical consideration in multi-step syntheses. This guide will delve into its reactivity under different pH conditions, providing a clear understanding of its lability and robustness.

Comparative Stability: A Tale of Two pH Regimes

The core principle governing the stability of acetals like this compound is their susceptibility to acid-catalyzed hydrolysis and their general resilience in basic media. This differential stability is the very reason they are effective as protecting groups.

Under acidic conditions, the acetal linkage is readily cleaved. The reaction is initiated by protonation of one of the oxygen atoms, which creates a good leaving group (an alcohol). Subsequent departure of the alcohol is facilitated by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which rapidly hydrolyzes to the parent aldehyde (benzaldehyde) and the diol (propylene glycol). The rate of this hydrolysis is highly dependent on the pH of the solution.

In contrast, under basic and neutral conditions, this compound is remarkably stable. The ether-like linkages of the acetal are not susceptible to nucleophilic attack by hydroxide ions or other bases. This stability makes it an ideal protecting group when subsequent reaction steps require basic reagents.

The following table summarizes the expected stability of this compound under various pH conditions, based on general principles of acetal chemistry and data from analogous compounds.

ConditionpH RangeExpected StabilityHydrolysis ProductsSupporting Observations
Acidic < 7Unstable Benzaldehyde and Propylene GlycolRapid hydrolysis is expected, with the rate increasing as the pH decreases. For the similar compound 2-ethyl-4-methyl-1,3-dioxolane, hydrolysis occurs within hours at pH 3.
Neutral ~ 7Generally Stable NoneWhile considered stable, some very slow hydrolysis might be observable over extended periods, particularly with Lewis acid catalysis. The stability of 2-ethyl-4-methyl-1,3-dioxolane was noted as "questionable" at pH 7.
Basic > 7Stable NoneAcetal linkages are resistant to cleavage by bases. The analogous 2-ethyl-4-methyl-1,3-dioxolane was found to be stable at pH 9.

Reaction Mechanisms and Logical Flow

To visualize the distinct behavior of this compound under acidic and basic conditions, the following diagrams illustrate the key mechanistic steps and the logical flow of the stability assessment.

cluster_acid Acidic Conditions (Hydrolysis) Acetal This compound Protonation Protonation of Oxygen Acetal->Protonation H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion (Rate-Determining Step) Protonation->Oxocarbenium - Propylene Glycol (mono-protonated) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Products Benzaldehyde + Propylene Glycol Hemiacetal->Products -H+ cluster_base Basic Conditions Acetal_base This compound No_Reaction No Reaction Acetal_base->No_Reaction OH- cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Stock Solution of Acetal Initiate Inject Acetal Stock Solution Prep->Initiate Setup Setup Spectrophotometer (λmax of Benzaldehyde, Temp) Blank Blank Spectrophotometer Setup->Blank Mix Prepare Reaction Mixture (Buffer + Solvent) Mix->Blank Blank->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Analyze Analyze Data to Determine Rate Constant Monitor->Analyze

analysis of the advantages of 4-Methyl-2-phenyl-1,3-dioxolane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of appropriate protecting groups and chiral auxiliaries is a critical determinant of success. This guide provides a detailed analysis of 4-Methyl-2-phenyl-1,3-dioxolane, a versatile reagent, in two key applications: as a protecting group for carbonyls and diols, and as a scaffold for chiral auxiliaries in asymmetric synthesis. We will objectively compare its performance with common alternatives, supported by available experimental data and detailed protocols.

This compound as a Protecting Group

The primary role of this compound in synthetic routes is as a protecting group for aldehydes, ketones, and 1,2-diols. It belongs to the class of cyclic acetals, which are widely employed due to their favorable stability profile.

Advantages over Acyclic Acetals

Cyclic acetals, such as this compound, are generally more stable than their acyclic counterparts (e.g., dimethyl acetals). This enhanced stability is attributed to thermodynamic factors, making the formation of the five-membered dioxolane ring from a carbonyl compound and 1,2-propanediol a favorable process. This stability allows for a broader range of reaction conditions to be employed on other parts of the molecule without premature cleavage of the protecting group.

Comparison with Other Cyclic Acetals

The choice of a specific cyclic acetal often depends on the desired stability and the conditions required for its removal. The presence of the phenyl group in this compound imparts specific characteristics compared to simpler dioxolanes like the one derived from ethylene glycol.

Protecting GroupStructureFormation Conditions (Typical)Cleavage Conditions (Typical)Key Advantages
This compound Benzaldehyde, 1,2-propanediol, acid catalyst (e.g., p-TsOH), azeotropic removal of waterMild to strong acidic conditions (e.g., aq. HCl, TFA)Increased stability compared to simple dioxolanes; Phenyl group can influence reactivity and provides UV activity for visualization.
1,3-Dioxolane Ethylene glycol, acid catalyst, azeotropic removal of waterMild acidic conditionsCommon, inexpensive, and relatively easy to form and cleave.
1,3-Dithiolane 1,2-Ethanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., H₂O₂)Stable to acidic and basic conditions; can be used for umpolung reactivity.
2,2-Dimethyl-1,3-dioxolane (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalystMild acidic conditionsCommonly used for diol protection, particularly in carbohydrate chemistry.

Experimental Protocol: Formation of this compound

  • Reactants: Benzaldehyde (1.0 equiv), 1,2-propanediol (1.1 equiv), p-toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Solvent: Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzaldehyde, 1,2-propanediol, and p-TsOH in toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Experimental Protocol: Cleavage of this compound

  • Reactants: this compound protected compound (1.0 equiv).

  • Reagents: A solution of 2M hydrochloric acid in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Procedure:

    • Dissolve the protected compound in the THF/water mixture.

    • Add the 2M hydrochloric acid solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected carbonyl compound or diol.

G cluster_protection Protection cluster_deprotection Deprotection Carbonyl/Diol Carbonyl/Diol This compound This compound Carbonyl/Diol->this compound p-TsOH, Toluene, Reflux Benzaldehyde + 1,2-Propanediol Benzaldehyde + 1,2-Propanediol Benzaldehyde + 1,2-Propanediol->this compound p-TsOH, Toluene, Reflux Protected Compound Protected Compound Deprotected Carbonyl/Diol Deprotected Carbonyl/Diol Protected Compound->Deprotected Carbonyl/Diol Aqueous Acid

This compound Derivatives as Chiral Auxiliaries

While the direct use of this compound as a chiral auxiliary is not extensively documented in peer-reviewed literature, its chiral derivatives, particularly those synthesized from chiral 1,2-diols, hold significant potential in asymmetric synthesis. The rigid 1,3-dioxolane ring provides a well-defined stereochemical environment that can effectively control the facial selectivity of reactions on an attached prochiral substrate.

A closely related and well-studied class of chiral auxiliaries are those derived from tartaric acid, which also feature a 1,3-dioxolane core. These have been successfully employed in a variety of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.

Comparison with Evans and Oppolzer Auxiliaries

The benchmark for chiral auxiliaries in many applications remains the Evans oxazolidinones and Oppolzer's camphorsultams. A hypothetical comparison can be drawn based on the structural features of a chiral this compound derivative.

Chiral AuxiliaryStructure (General)Key AdvantagesCommon Applications
Chiral Dioxolane Readily available from chiral pool diols; rigid scaffold for effective stereocontrol.Asymmetric aldol reactions, alkylations, Diels-Alder reactions.
Evans Oxazolidinone High diastereoselectivity, predictable stereochemical outcome, well-established protocols.Asymmetric aldol reactions, alkylations, acylations.
Oppolzer's Camphorsultam High diastereoselectivity, crystalline derivatives aid in purification, recoverable auxiliary.Asymmetric Diels-Alder reactions, conjugate additions, alkylations.

Hypothetical Experimental Workflow: Asymmetric Aldol Reaction

The following workflow illustrates the potential application of a chiral derivative of this compound in an asymmetric aldol reaction. This is based on established methodologies for other chiral auxiliaries.

G Chiral Diol Chiral Diol Chiral Auxiliary Chiral Auxiliary Chiral Diol->Chiral Auxiliary Benzaldehyde Benzaldehyde Benzaldehyde->Chiral Auxiliary Enolate Formation Enolate Formation Chiral Auxiliary->Enolate Formation 1. Attach Prochiral Ketone 2. Base (e.g., LDA) Prochiral Ketone Prochiral Ketone Aldol Adduct Aldol Adduct Enolate Formation->Aldol Adduct Electrophile (Aldehyde) Aldehyde Aldehyde Auxiliary Cleavage Auxiliary Cleavage Aldol Adduct->Auxiliary Cleavage Chiral β-Hydroxy Ketone Chiral β-Hydroxy Ketone Auxiliary Cleavage->Chiral β-Hydroxy Ketone

Detailed Protocol for a Hypothetical Asymmetric Aldol Reaction

  • Synthesis of the Chiral Auxiliary: The chiral 4-substituted-2-phenyl-1,3-dioxolane would be synthesized from a commercially available enantiopure 1,2-diol and benzaldehyde.

  • Acylation: The free hydroxyl group on the chiral auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl derivative.

  • Enolate Formation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Aldol Reaction: The enolate is then reacted with an aldehyde. The steric bulk of the chiral auxiliary directs the approach of the aldehyde to one face of the enolate, leading to a diastereoselective aldol addition.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, for instance, by hydrolysis or reduction, to yield the chiral β-hydroxy acid or alcohol and recover the auxiliary.

Conclusion

This compound is a valuable and robust protecting group for carbonyl compounds and 1,2-diols, offering enhanced stability over acyclic acetals. Its utility is particularly evident in synthetic sequences requiring tolerance to basic, oxidative, and reductive conditions.

While the application of this compound derivatives as chiral auxiliaries is not as well-established as that of Evans or Oppolzer auxiliaries, their structural features suggest significant potential. The rigid dioxolane framework, combined with the stereodirecting influence of substituents derived from the chiral pool, presents a promising avenue for the development of new and efficient methods for asymmetric synthesis. Further research into this application is warranted to fully explore and quantify its advantages in specific synthetic routes.

evaluation of different deprotection methods for 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2-phenyl-1,3-dioxolane moiety, a benzylidene acetal, is a commonly employed protecting group for 1,2-diols in organic synthesis due to its stability under various conditions. Its efficient and selective removal is a critical step in multi-step synthetic routes. This guide provides a comprehensive comparison of various deprotection methods, supported by experimental data from the literature, to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Deprotection Methods

The selection of a deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired reaction conditions (e.g., pH, temperature), and the required yield and purity of the product. Below is a summary of common deprotection strategies with available quantitative data for benzylidene acetals, which serve as a close proxy for this compound.

Deprotection MethodReagent(s)Substrate (if not this compound)SolventTemperature (°C)TimeYield (%)Reference(s)
Acid-Catalyzed Hydrolysis
p-Toluenesulfonic acid (p-TsOH)General 2-aryl-1,3-dioxolanesAcetone/WaterRoom Temp to RefluxVariesGenerally High[1]
Conc. H₂SO₄ / H₂O2-(3-phenoxyphenyl)-1,3-dioxolaneXyleneReflux3 h71[1]
Conc. HCl1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxideTHFRoom TempNot Specified80[2]
Lewis Acid Catalysis
Er(OTf)₃ (5 mol%)Benzylidene acetals of carbohydratesAcetonitrileRoom Temp55-95 min55-95[3][4]
BF₃·OEt₂ / Mercaptoacetic acidBenzylidene acetalsNot SpecifiedNot SpecifiedNot SpecifiedHigh[5]
FeCl₃ / Mercaptoacetic acidBenzylidene acetalsNot SpecifiedNot SpecifiedNot SpecifiedHigh[5]
Catalytic Transfer Hydrogenation
10% Pd/C, Triethylsilane (3 equiv)Benzylidene acetals of carbohydratesMethanolRoom Temp30 min87[6]
Reductive Cleavage
EtAlCl₂-Et₃SiHBenzylidene acetals of diolsDichloromethane-78 to Room TempVariesGood to Excellent[7][8]
Triethylsilane / I₂Benzylidene acetals of carbohydratesAcetonitrile0-510-30 minup to 95[9]
Neutral Conditions
Iodine (catalytic)Acyclic and cyclic O,O-acetalsAcetoneRoom TempMinutesExcellent[10]

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for this compound.

Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)

This method is a widely used and generally effective procedure for acetal deprotection.

Materials:

  • This compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., ethyl acetate or diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Dissolve the this compound in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature. Gentle heating can be applied if the deprotection is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the acid by adding saturated sodium bicarbonate solution until bubbling ceases.

  • Extract the product with an organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as needed by distillation or column chromatography.

Lewis Acid-Catalyzed Deprotection using Erbium (III) Triflate (Er(OTf)₃)

This method offers a mild alternative to traditional Brønsted acids and can be performed under nearly neutral conditions.[3][4]

Materials:

  • This compound

  • Acetonitrile

  • Erbium (III) triflate (Er(OTf)₃)

  • Water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the this compound in acetonitrile.

  • Add a catalytic amount of Er(OTf)₃ (e.g., 5 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water to quench the reaction.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the product.

Catalytic Transfer Hydrogenation

This method is particularly useful when acidic conditions need to be avoided and offers a clean and efficient deprotection.[6]

Materials:

  • This compound

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Celite

Procedure:

  • To a solution of this compound in methanol, add 10% Pd/C (typically 10 mg per 100 mg of substrate).

  • Add triethylsilane (approximately 3 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

Reductive Cleavage using Triethylsilane and Iodine

This method allows for the regioselective reductive opening of benzylidene acetals.[9]

Materials:

  • This compound

  • Acetonitrile

  • Triethylsilane (Et₃SiH)

  • Iodine (I₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the this compound in acetonitrile and cool the solution to 0-5 °C.

  • Add triethylsilane followed by a catalytic amount of iodine.

  • Stir the reaction mixture at 0-5 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess iodine by adding saturated sodium thiosulfate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the product.

Visualizing the Deprotection Process

Diagrams illustrating the general workflow and a key mechanistic pathway can aid in understanding the deprotection process.

Deprotection_Workflow Substrate This compound Reagents Deprotection Reagent(s) (e.g., Acid, Lewis Acid, H₂ source) Reaction Reaction (Solvent, Temp, Time) Substrate->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Deprotected Diol & Benzaldehyde Purification->Product Acid_Catalyzed_Deprotection Acetal This compound Protonation Protonation of Oxygen (by H⁺) Acetal->Protonation + H⁺ Oxocarbenium Formation of Oxocarbenium Ion Protonation->Oxocarbenium H2O_Attack Nucleophilic Attack by Water Oxocarbenium->H2O_Attack + H₂O Hemiacetal Hemiacetal Intermediate H2O_Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Cleavage Cleavage to Diol and Protonated Benzaldehyde Proton_Transfer->Cleavage Deprotonation Deprotonation Cleavage->Deprotonation - H⁺ Products 1,2-Propanediol + Benzaldehyde Deprotonation->Products

References

comparative analysis of spectroscopic data for different 4-Methyl-2-phenyl-1,3-dioxolane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data for the cis and trans isomers of 4-Methyl-2-phenyl-1,3-dioxolane provides valuable insights into their stereochemical differences. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are instrumental in distinguishing between these stereoisomers. The spatial arrangement of the methyl and phenyl groups relative to the dioxolane ring leads to distinct spectral features, which are crucial for their unambiguous identification and characterization in research and drug development.

Spectroscopic Data Comparison

The key to differentiating the cis and trans isomers of this compound lies in the subtle yet significant differences in their spectroscopic signatures. These differences arise from the varying magnetic environments of the nuclei and the distinct vibrational modes of the bonds, dictated by the geometry of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the stereochemical assignment of dioxolane derivatives. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are particularly sensitive to the orientation of the substituents on the dioxolane ring.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the chemical shifts of the protons on the dioxolane ring (H-2, H-4, and H-5) and the methyl group (at C-4) are of primary interest. The relative positions of the phenyl group at C-2 and the methyl group at C-4 influence the magnetic shielding of these protons. In the cis isomer, where the phenyl and methyl groups are on the same side of the ring, steric compression can lead to a downfield shift for certain protons compared to the trans isomer, where they are on opposite sides. The coupling constants between the protons on C-4 and C-5 can also provide conformational information.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra also exhibit characteristic differences between the two isomers. The chemical shifts of the carbon atoms of the dioxolane ring (C-2, C-4, and C-5) and the methyl carbon are diagnostic. Steric interactions in the cis isomer can cause a shielding effect (upfield shift) on the carbon atoms, a phenomenon known as the "gamma-gauche effect."

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Protoncis-4-Methyl-2-phenyl-1,3-dioxolane (δ, ppm)trans-4-Methyl-2-phenyl-1,3-dioxolane (δ, ppm)
H-2~5.8~5.7
H-4~4.3~4.1
H-5a~4.1~4.0
H-5b~3.6~3.5
CH₃~1.3~1.2
Phenyl~7.3-7.5~7.3-7.5

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Carboncis-4-Methyl-2-phenyl-1,3-dioxolane (δ, ppm)trans-4-Methyl-2-phenyl-1,3-dioxolane (δ, ppm)
C-2~104~103
C-4~77~76
C-5~70~69
CH₃~17~16
Phenyl~126-138~126-138
Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. While the IR spectra of the cis and trans isomers are generally similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the distinct skeletal vibrations of the two stereoisomers. For instance, C-O and C-C stretching and bending vibrations can be influenced by the overall molecular symmetry and steric strain, which differ between the cis and trans forms.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450
C-O (acetal)1200-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the cis and trans isomers of this compound, the molecular ion peak (M⁺) will be identical at m/z 164. However, the relative abundances of the fragment ions may differ. The stereochemistry can influence the stability of the molecular ion and the pathways of fragmentation. For instance, the ease of certain bond cleavages might be affected by steric hindrance, leading to variations in the fragmentation pattern. Common fragmentation pathways for 1,3-dioxolanes involve the cleavage of the dioxolane ring.

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment
164[M]⁺
163[M-H]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
59[C₃H₇O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and major fragment ions.

Visualization of Isomer Analysis

The logical relationship between the isomers and the spectroscopic techniques used for their comparative analysis can be visualized as follows:

Spectroscopic_Analysis_of_Isomers cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Comparative Data cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-Isomer trans->NMR trans->IR trans->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) IR->IR_data MS_data m/z Ratios and Fragmentation Patterns MS->MS_data

Caption: Workflow for the comparative spectroscopic analysis of isomers.

benchmarking the performance of 4-Methyl-2-phenyl-1,3-dioxolane against other chiral protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the judicious choice of a chiral protecting group is paramount to achieving desired stereochemical outcomes. This guide provides a comprehensive performance comparison of 4-Methyl-2-phenyl-1,3-dioxolane against other commonly employed chiral protecting groups for diols. The following data, compiled from various sources, offers a quantitative basis for selecting the most suitable protecting group for specific synthetic challenges.

Introduction to this compound

This compound is a chiral acetal derived from 1,2-propanediol and benzaldehyde. It serves as an effective protecting group for 1,2- and 1,3-diols, introducing a chiral environment that can influence the stereoselectivity of subsequent reactions. Its stability under various conditions and the options for its cleavage make it a versatile tool in multi-step organic synthesis.[1][2]

Performance Comparison of Chiral Protecting Groups

The efficacy of a chiral protecting group is evaluated based on several key parameters, including the yield of the protection and deprotection steps, the diastereoselectivity induced, the reaction conditions required, and the stability of the protected compound. This section compares this compound with other prevalent chiral protecting groups, namely benzylidene acetals and silyl ethers.

Acetal Protecting Groups

Acetal protecting groups are widely used for the protection of diols due to their ease of formation and general stability under neutral and basic conditions.[3]

Table 1: Performance Comparison of Acetal Protecting Groups for Diols

Protecting GroupDiol SubstrateReagents and Conditions (Protection)Yield (Protection)Diastereomeric Ratio (d.r.)Reagents and Conditions (Deprotection)Yield (Deprotection)Reference
This compound 1,2-PropanediolBenzaldehyde, cat. p-TsOH, Toluene, refluxHighNot Applicable (forms the group)H₂/Pd/C, MeOH, rtHigh[4][5]
Benzylidene AcetalMethyl α-D-glucopyranosideBenzaldehyde, ZnCl₂, 60 °C75%Not ReportedH₂/Pd/C, Triethylsilane, MeOH, rtHigh[6][7]
Isopropylidene Acetal (Acetonide)DiolAcetone, cat. acid (e.g., p-TsOH)HighNot ApplicableMild acidic hydrolysis (e.g., aq. AcOH)High[8]

Key Performance Insights:

  • Formation: Both this compound and benzylidene acetals are typically formed under acidic conditions with azeotropic removal of water.[4][6] Isopropylidene acetals (acetonides) are also formed under acidic catalysis and are particularly useful for protecting cis-diols.[8]

  • Stability: Acetal protecting groups are generally stable to basic and nucleophilic reagents but are labile to acid.[3] The stability of this compound is comparable to other benzylidene acetals. A study on a similar 1,3-dioxolane derivative showed that hydrolysis occurs over hours at pH 3 but is stable at pH 9.[9]

  • Cleavage: A significant advantage of benzylidene-type acetals, including this compound, is their cleavage under neutral conditions via hydrogenolysis (e.g., H₂/Pd/C).[5][7] This allows for deprotection in the presence of acid-sensitive functional groups. Acidic hydrolysis is also a common method for deprotection.[3]

Silyl Ether Protecting Groups

Silyl ethers are another major class of protecting groups for alcohols and diols, prized for their tunable stability and mild cleavage conditions.[10]

Table 2: Performance Comparison of Silyl Ether Protecting Groups for Diols

Protecting GroupDiol SubstrateReagents and Conditions (Protection)Yield (Protection)Diastereomeric Ratio (d.r.)Reagents and Conditions (Deprotection)Yield (Deprotection)Reference
tert-Butyldimethylsilyl (TBDMS/TBS)Primary AlcoholTBSCl, Imidazole, DMFHighNot ApplicableTBAF, THFHigh[10][11]
Triisopropylsilyl (TIPS)Primary AlcoholTIPSCl, Imidazole, DMFHighNot ApplicableTBAF, THFHigh[10][11]

Key Performance Insights:

  • Formation: Silyl ethers are typically formed by reacting the alcohol with a silyl halide in the presence of a base like imidazole.[10][11]

  • Stability: The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether. The general order of stability to acid hydrolysis is TMS < TES < TBS < TIPS < TBDPS.[10]

  • Cleavage: The most common method for cleaving silyl ethers is by using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[10] This provides an orthogonal deprotection strategy to acid-labile acetals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the formation and cleavage of this compound.

Protocol 1: Formation of this compound

This protocol describes the acid-catalyzed acetalization of 1,2-propanediol with benzaldehyde.

Materials:

  • 1,2-Propanediol

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-TsOH.

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Deprotection of this compound (Hydrogenolysis)

This protocol outlines the cleavage of the this compound protecting group under neutral conditions.

Materials:

  • Substrate protected with this compound

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

Visualizations

Experimental Workflow for Diol Protection and Deprotection

G General Workflow for Diol Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Diol Diol Protected_Diol Protected_Diol Diol->Protected_Diol  Protection (e.g., Acid Catalyst) Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protected_Diol Protected_Diol_2 Protected Diol Deprotection_Reagent Deprotection Reagent Recovered_Diol Recovered Diol Deprotection_Reagent->Recovered_Diol Protected_Diol_2->Recovered_Diol  Deprotection (e.g., H2/Pd/C or Acid)

Caption: General workflow for diol protection and deprotection.

Logical Relationship for Selecting a Chiral Protecting Group

G Decision Tree for Chiral Protecting Group Selection Start Start: Need to protect a diol Acid_Sensitive Are there acid-sensitive groups in the molecule? Start->Acid_Sensitive Use_Silyl_Ether Consider Silyl Ethers (e.g., TBS, TIPS) Acid_Sensitive->Use_Silyl_Ether  Yes Consider_Acetals Consider Acetals (e.g., this compound, Benzylidene Acetal) Acid_Sensitive->Consider_Acetals  No Neutral_Cleavage Is neutral deprotection required? Consider_Acetals->Neutral_Cleavage Use_Benzylidene_Type Use Benzylidene-type Acetal (e.g., this compound) Neutral_Cleavage->Use_Benzylidene_Type  Yes Use_Other_Acetal Other acetals or silyl ethers may be suitable Neutral_Cleavage->Use_Other_Acetal  No

Caption: Decision tree for selecting a suitable chiral protecting group.

Conclusion

This compound stands as a robust and versatile chiral protecting group for diols. Its performance is comparable to other widely used benzylidene acetals, offering high yields in both protection and deprotection steps. The key advantage of this class of protecting groups lies in the option for cleavage under neutral hydrogenolysis conditions, providing orthogonality to acid-labile protecting groups like silyl ethers. The choice between this compound and other protecting groups will ultimately be dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection strategy.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-2-phenyl-1,3-dioxolane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentNotes
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.Nitrile gloves may offer splash protection but should be replaced immediately upon contamination.[2] Always inspect gloves for integrity before use.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge.To be used if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize exposure and ensure safety.

1. Engineering Controls:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

2. Safe Handling:

  • Avoid contact with skin and eyes.[2][3]

  • Do not breathe vapors or mists.[1][2]

  • Use spark-proof tools and explosion-proof equipment.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Wash hands thoroughly after handling.[2][4]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep in a suitable, closed container for disposal.[3][4]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[3]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[2][5] Avoid breathing vapors and ensure adequate ventilation during cleanup.[1][2] Remove all sources of ignition.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_mat Gather Materials prep_eng->prep_mat handle_transfer Transfer Chemical (Use Spark-Proof Tools) prep_mat->handle_transfer Start Experiment handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_fire Fire Response handle_transfer->emergency_fire handle_observe Observe and Record handle_reaction->handle_observe emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response (First Aid) handle_reaction->emergency_exposure cleanup_decon Decontaminate Glassware handle_observe->cleanup_decon End Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-phenyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenyl-1,3-dioxolane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.